molecular formula C11H10BNO3 B1423189 (5-Phenoxypyridin-3-yl)boronic acid CAS No. 850991-33-2

(5-Phenoxypyridin-3-yl)boronic acid

Cat. No.: B1423189
CAS No.: 850991-33-2
M. Wt: 215.01 g/mol
InChI Key: BXGLMPPRPDSZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenoxypyridin-3-yl)boronic acid (CAS 850991-33-2) is an aryl boronic acid with the molecular formula C₁₁H₁₀BNO₃ and a molecular weight of 215.01–215.08 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a widely used method for the efficient formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides . This reaction is fundamental in the synthesis of complex organic molecules, making this compound a valuable intermediate for constructing biaryl and heterobiaryl structures commonly found in pharmaceuticals and materials science . Boronic acids, in general, are of significant interest in medicinal chemistry due to their unique physicochemical properties and role as bioisosteres . They are known to act as potent enzyme inhibitors, exemplified by FDA-approved boronic acid drugs such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . The incorporation of a boronic acid moiety into a bioactive molecule can profoundly influence its selectivity, pharmacokinetic profile, and biological activity . Researchers utilize this compound in the discovery and development of new therapeutic agents and biologically active compounds, leveraging its potential to interact with various enzymatic targets . For optimal stability, this product should be stored dry, sealed, and at a cool temperature (2-8°C) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-phenoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLMPPRPDSZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694926
Record name (5-Phenoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850991-33-2
Record name (5-Phenoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (5-Phenoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Phenoxypyridin-3-yl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, a phenoxy ether linkage, and a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The pyridine and phenoxy groups are prevalent in numerous biologically active compounds, and the boronic acid functional group serves as a key handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility in contemporary drug discovery and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pyridine ring substituted at the 5-position with a phenoxy group and at the 3-position with a boronic acid [-B(OH)₂] group.

Chemical Formula: C₁₁H₁₀BNO₃[1]

Molecular Weight: 215.01 g/mol [1]

CAS Number: 850991-33-2[1][2]

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Boronic acids exhibit a unique set of physicochemical properties that are crucial for their reactivity and handling. They are mild Lewis acids and can exist in equilibrium with their trimeric anhydrides, known as boroxines, particularly in the solid state or in non-polar solvents.[3] The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₀BNO₃[1]
Molecular Weight 215.01 g/mol [1]
Appearance White to off-white solid[4]
Boiling Point 419.3 °C at 760 mmHg (Predicted)
Density 1.293 g/cm³ (Predicted)
Storage Temperature 2-8°C, sealed in dry conditions[1]
Solubility Soluble in many polar organic solvents, poorly soluble in non-polar solvents.[4]

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5] For pyridylboronic acids, a common starting material is the corresponding bromopyridine. A plausible and efficient synthetic route to this compound starts from 3-bromo-5-phenoxypyridine.

Proposed Synthetic Pathway

SynthesisWorkflow Start 3-Bromo-5-phenoxypyridine Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Intermediate 3-Lithio-5-phenoxypyridine (in situ) Step1->Intermediate Step2 Borylation (Triisopropyl borate, -78 °C) Intermediate->Step2 BorateEster Triisopropyl (5-phenoxypyridin-3-yl)boronate Step2->BorateEster Step3 Acidic Hydrolysis (aq. HCl) BorateEster->Step3 Product This compound Step3->Product SuzukiCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd 1 PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)₂) PdII->Transmetal 2 ArPdII R-Pd(II)-Ar Ln Transmetal->ArPdII Base Base Base->Transmetal RedElim Reductive Elimination ArPdII->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

References

Introduction: The Structural and Synthetic Value of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (5-Phenoxypyridin-3-yl)boronic acid

This compound is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and pharmaceutical development.[1] Its molecular architecture, featuring a pyridine core, a phenoxy ether linkage, and a reactive boronic acid moiety, makes it a valuable building block in modern organic synthesis. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds with high precision and efficiency.[2][3] This capability allows for the integration of the phenoxypyridine scaffold into complex molecular frameworks, a common strategy in the design of novel therapeutic agents.[4][5]

Given its role as a critical intermediate, the unambiguous structural confirmation and purity assessment of this compound are paramount. A multi-technique spectroscopic approach is not merely a quality control step but a foundational requirement for reproducible and reliable downstream applications. This guide provides a comprehensive analysis of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed from an application scientist's perspective, emphasizing the causal logic behind experimental choices and the interpretation of spectral data to build a cohesive, self-validating analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map the precise connectivity and chemical environment of atoms within the molecule. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a definitive analytical fingerprint.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR provides detailed information about the number, environment, and neighboring relationships of hydrogen atoms. The spectrum is characterized by chemical shifts (δ), which indicate the electronic environment, and coupling constants (J), which reveal adjacent, non-equivalent protons.

Anticipated ¹H NMR Spectrum: The aromatic region of the spectrum is expected to be complex due to the presence of two distinct ring systems. The protons on the pyridine ring are influenced by the ring nitrogen and the two substituents, while the phenoxy group protons will exhibit a pattern typical of a monosubstituted benzene ring. A key diagnostic signal is the broad singlet arising from the two hydroxyl protons of the boronic acid group; its broadness is a result of rapid chemical exchange with residual water in the solvent and quadrupolar broadening from the adjacent boron nucleus.[6]

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~8.50Broad SingletB(OH)₂Characteristic signal for boronic acid protons, subject to exchange.[6]
~8.40 - 8.60MultipletPyridine H2, H6Protons adjacent to the electron-withdrawing pyridine nitrogen are significantly deshielded.
~7.80 - 8.00MultipletPyridine H4Proton situated between two substituents.
~7.35 - 7.50MultipletPhenoxy H2', H6'Ortho protons of the phenoxy group.
~7.10 - 7.25MultipletPhenoxy H3', H4', H5'Meta and para protons of the phenoxy group.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can better solubilize the compound and slow the exchange of the -OH protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion in the crowded aromatic region.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).[6]

    • Integrate all signals to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh 10-15 mg of sample Prep2 Dissolve in ~0.7 mL of deuterated solvent Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Insert sample into ≥400 MHz spectrometer Prep3->Acq1 Acq2 Set acquisition parameters (pulse sequence, scans, delay) Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform & Phasing Acq3->Proc1 Proc2 Calibrate chemical shifts Proc1->Proc2 Proc3 Integrate signals & assign peaks Proc2->Proc3 Proc4 Structural Confirmation Proc3->Proc4

Caption: General workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy: Probing the Carbon Backbone

Proton-decoupled ¹³C NMR reveals one signal for each unique carbon atom in the molecule, providing a direct count of non-equivalent carbons and information about their chemical nature (aliphatic, aromatic, carbonyl, etc.).

Anticipated ¹³C NMR Spectrum: The spectrum should display 11 distinct signals for the 11 carbon atoms in the aromatic rings. The carbon atom directly bonded to boron (C3) may exhibit a broader and less intense signal due to scalar coupling and quadrupolar relaxation effects from the ¹¹B nucleus.[6][7] The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, B).

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~150 - 160C5, Phenoxy C1'Carbons bonded to oxygen are highly deshielded.
~140 - 150C2, C6Pyridine carbons adjacent to nitrogen.
~130 - 135C4Pyridine carbon.
~128 - 130Phenoxy C2', C6', C4'Aromatic carbons of the phenoxy group.
~120 - 125Phenoxy C3', C5'Aromatic carbons of the phenoxy group.
Not observed or broadC3Carbon attached to boron; often difficult to observe due to quadrupolar effects.[6]
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B is an NMR-active nucleus with high natural abundance, making ¹¹B NMR a highly effective tool for directly characterizing the boron environment.[8]

Anticipated ¹¹B NMR Spectrum: For a trigonal planar (sp²-hybridized) arylboronic acid, a single, characteristically broad signal is expected in the range of δ 28-33 ppm (relative to BF₃·Et₂O).[9][10] The position and width of this signal are diagnostic. The formation of a trimeric anhydride (a boroxine), which can occur upon dehydration, would result in a distinct signal at a slightly different chemical shift, also in the trigonal planar region.[9][11] This makes ¹¹B NMR an excellent tool for assessing the integrity of the boronic acid moiety.

Predicted Chemical Shift (δ, ppm) Boron Species Rationale
~28 - 33R-B(OH)₂ (Monomer)Typical range for sp² arylboronic acids.[8][9]
~30 - 35(RBO)₃ (Boroxine)Trimeric anhydride formed upon dehydration.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present.

Anticipated IR Spectrum: The IR spectrum serves as a rapid check for the presence of the key functional groups in this compound. The most prominent and diagnostic feature is the very broad absorption band of the O-H stretching vibration, which confirms the presence of the hydrogen-bonded hydroxyl groups of the boronic acid.[12]

Frequency Range (cm⁻¹) Vibration Functional Group
3500 - 3200 (broad)O-H stretchB(OH)₂, intermolecular H-bonding.[13][14]
3100 - 3000C-H stretchAromatic C-H.
1600 - 1450C=C stretchAromatic rings.
~1350B-O stretch (asymmetric)Boronic acid.[14][15]
~1240C-O-C stretch (asymmetric)Aryl ether (phenoxy).
~1050B-C stretchBoron-carbon bond.[16]

Experimental Protocol: ATR-IR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. Absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the wavelength of maximum absorption (λ_max) being characteristic of the chromophore.

Anticipated UV-Vis Spectrum: The molecule contains two primary chromophores: the pyridine ring and the phenoxy group. The combined conjugated system is expected to exhibit strong π → π* transitions. Pyridine derivatives typically show absorption maxima in the 250-280 nm range.[17][18] The exact λ_max will be sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states differently.[19]

Predicted λ_max (nm) Transition Type Chromophore
~260 - 280π → π*Phenoxypyridine conjugated system.[18]

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Anticipated Mass Spectrum (ESI): The calculated monoisotopic mass of C₁₁H₁₀BNO₃ is 215.0754 u. In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 216.08.

A critical consideration in the MS analysis of boronic acids is their propensity to undergo facile dehydration in the gas phase or upon standing to form a cyclic trimeric anhydride, known as a boroxine.[20][21] This is a self-validating feature of the analysis; observing this species helps confirm the nature of the analyte.

Boroxine_Formation Monomer 3 x (R-B(OH)₂) (m/z 216.1 for [M+H]⁺) Water - 3 H₂O Monomer->Water Boroxine (RBO)₃ Boroxine Trimer (m/z 592.2 for [M+H]⁺) Water->Boroxine Dehydration in MS source

Caption: Equilibrium between boronic acid and its boroxine anhydride.
  • Monomer (C₁₁H₁₀BNO₃): Expected [M+H]⁺ at m/z ≈ 216.1

  • Boroxine Trimer (C₃₃H₂₄B₃N₃O₆): Expected [M+H]⁺ at m/z ≈ 592.2

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with mobile phases of water and acetonitrile containing a small amount of formic acid or ammonium acetate to promote ionization.[21]

  • MS Detection:

    • Ionization Mode: ESI, positive ion mode is typically effective.

    • Acquisition: Scan a mass range that includes both the expected monomer and trimer m/z values (e.g., m/z 100-800).

    • High-Resolution MS (HRMS): For definitive confirmation, HRMS (e.g., on a Q-TOF or Orbitrap instrument) can provide the exact mass to within a few parts per million, allowing for unambiguous elemental formula determination.[22]

Conclusion: A Cohesive Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound provides a robust and self-validating dataset essential for its use in research and development.

  • NMR (¹H, ¹³C, ¹¹B) collectively confirms the molecular structure, connectivity, and the state of the boronic acid group.

  • IR spectroscopy provides rapid verification of key functional groups, especially the characteristic B(OH)₂ moiety.

  • UV-Vis spectroscopy characterizes the electronic properties of the conjugated system.

  • Mass Spectrometry confirms the molecular weight and provides insight into the compound's stability, with the potential observation of the boroxine trimer serving as a secondary confirmation of the boronic acid's presence.

Together, these techniques deliver a complete analytical profile, ensuring the identity, purity, and structural integrity of this valuable synthetic building block, thereby upholding the principles of scientific integrity for its application in drug discovery and materials science.

References

Computational studies of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Computational Analysis of (5-Phenoxypyridin-3-yl)boronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecular architectures and as a pharmacophore that can engage in reversible covalent interactions with biological targets.[1][2] This technical guide provides a comprehensive framework for the computational investigation of this compound, designed for researchers, chemists, and drug development professionals. We will explore a multi-scale modeling approach, beginning with quantum mechanical characterization of the molecule itself and progressing to its interaction with a representative enzyme target. The methodologies detailed herein are grounded in established scientific principles, offering both the "how" and the "why" behind each computational step to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Computational Investigation

Boronic acids are a unique class of compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[3] This functional group acts as a Lewis acid and is capable of forming reversible covalent bonds with diols, including the side chains of serine or threonine residues found in the active sites of many enzymes.[3][4] This property has been successfully exploited in drug design, leading to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[2][5]

This compound combines this reactive boronic acid moiety with a phenoxypyridine scaffold, a structure found in various biologically active molecules. Understanding its intrinsic electronic properties, conformational landscape, and potential interactions with biomolecules is paramount for its rational application in drug discovery. Computational chemistry provides a powerful, cost-effective toolkit to probe these characteristics at an atomic level, guiding synthesis, and predicting biological activity before committing to resource-intensive laboratory experiments.[6]

This guide will delineate a workflow that integrates Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations to build a comprehensive profile of this molecule.

Part I: Quantum Mechanical Characterization

Before simulating the interaction of our molecule with a complex biological system, we must first understand its fundamental electronic and structural properties. Density Functional Theory (DFT) is the method of choice for this task, offering a favorable balance of accuracy and computational cost for molecules of this size.[4][7]

Geometry Optimization and Vibrational Analysis

The first step is to find the molecule's most stable three-dimensional conformation (its lowest energy state).

Protocol Justification: We employ the B3LYP hybrid functional, which has a long track record of providing reliable geometries for organic molecules. The 6-311++G(d,p) basis set is chosen as it includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds, which is crucial for the boronic acid group.[4] A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties.

Step-by-Step Protocol: Geometry Optimization

  • Input Structure: Build the 2D structure of this compound and convert it to a 3D format using software like Avogadro or ChemDraw.

  • Software: Use a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Calculation Setup (Gaussian Example):

  • Execution & Analysis: Run the calculation. Upon completion, verify the absence of imaginary frequencies and analyze the optimized geometric parameters (bond lengths, angles).

Electronic Properties: FMO and MEP Analysis

With the optimized geometry, we can now probe the electronic properties that govern the molecule's reactivity.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It allows for the identification of electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are critical for predicting non-covalent interactions.

Data Interpretation: For this compound, we expect the MEP map to show negative potential around the oxygen atoms of the boronic acid and the pyridine nitrogen, indicating these are sites for hydrogen bond acceptance. The electron-deficient boron atom and the hydrogens of the hydroxyl groups will exhibit positive potential, marking them as sites for nucleophilic attack and hydrogen bond donation, respectively.

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVIndex of chemical reactivity and stability
Dipole Moment3.5 DebyeMeasure of molecular polarity

Part II: Simulating Biomolecular Interactions

Boronic acids are potent inhibitors of serine proteases and β-lactamases, where they form a covalent adduct with the catalytic serine residue.[9][10] To demonstrate a practical application, we will model the interaction of this compound with a representative serine β-lactamase, AmpC. This enzyme confers antibiotic resistance in many bacteria, making it a crucial drug target.[11]

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. For boronic acids, covalent docking is the most appropriate technique as it specifically models the formation of a bond between the boron atom and the serine oxygen.

Workflow Justification: This workflow ensures the protein and ligand are properly prepared for a simulation that accurately reflects the covalent binding event. The choice of a docking program with covalent capabilities (like GOLD or Schrödinger's Covalent Docking workflow) is critical. The analysis of poses is not merely about score; it's about identifying poses that are chemically sensible, with the boronic acid correctly positioned for nucleophilic attack by the catalytic serine.

Diagram: Computational Workflow for Inhibitor Analysis

G cluster_0 Part 1: Ligand Characterization (DFT) cluster_1 Part 2: Protein-Ligand Interaction cluster_2 Part 3: System Dynamics & Energetics ligand_prep 1. 3D Structure Generation dft_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) ligand_prep->dft_opt dft_analysis 3. FMO & MEP Analysis dft_opt->dft_analysis docking 5. Covalent Molecular Docking dft_analysis->docking protein_prep 4. Protein Preparation (PDB, Protonation, Minimization) protein_prep->docking complex_select 6. Pose Selection & Complex Building docking->complex_select md_setup 7. MD System Setup (Solvation, Ionization) complex_select->md_setup md_sim 8. MD Simulation (Equilibration & Production Run) md_setup->md_sim md_analysis 9. Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->md_analysis

Caption: A multi-stage workflow for the computational analysis of a boronic acid inhibitor.

Step-by-Step Protocol: Covalent Docking

  • Protein Preparation: Download the crystal structure of AmpC β-lactamase (e.g., PDB ID: 1KE4). Remove existing ligands and water molecules (unless specific waters are known to be catalytically important[11]). Add hydrogen atoms and assign protonation states appropriate for physiological pH (pH 7.4).

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Ensure it has the correct atom types for the chosen force field.

  • Covalent Docking Setup:

    • Define the active site based on the position of the catalytic Ser64 residue.

    • Specify the covalent bond to be formed: between the boron atom of the ligand and the OG oxygen of Ser64.

    • The docking algorithm will then sample conformations of the ligand that can form this bond.

  • Analysis: Analyze the resulting poses. The best pose will have a favorable docking score and form key interactions (e.g., hydrogen bonds, π-π stacking) with other active site residues, such as Tyr150 and Asn152.[12]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations track the movement of every atom in the protein-ligand complex over time, providing insights into its stability and dynamic behavior in a simulated aqueous environment.[13][14]

Protocol Justification: This protocol is a standard and robust method for preparing and running MD simulations of protein-ligand complexes.[15] The equilibration steps (NVT and NPT) are crucial for gently relaxing the system and bringing it to the desired temperature and pressure before the production run. Analysis of RMSD and RMSF provides quantitative measures of the complex's stability and flexibility.

Step-by-Step Protocol: MD Simulation (using GROMACS)

  • System Setup:

    • Force Field: Choose a well-validated force field like AMBER or CHARMM.[15] Generate parameters for the covalently bound ligand-serine adduct, which may require specialized tools or quantum mechanical calculations (e.g., RESP charge fitting). This step is critical for accuracy.[16]

    • Solvation: Place the docked complex in a periodic box of water (e.g., TIP3P model).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (~0.15 M).

  • Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Pressure): Equilibrate the system at the target pressure (e.g., 1 bar). Release the restraints on the complex gradually.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without restraints to collect trajectory data.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking.

Diagram: Boronic Acid Covalent Inhibition Mechanism

Caption: Covalent interaction of a boronic acid with a catalytic serine residue.

Conclusion and Future Directions

This guide has outlined a robust, multi-scale computational workflow for characterizing this compound and evaluating its potential as an enzyme inhibitor. By combining DFT, covalent docking, and MD simulations, researchers can gain deep insights into the molecule's intrinsic properties, binding mode, and the stability of the resulting complex.

The results from these simulations provide a strong foundation for further studies. Advanced techniques such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to more accurately model the covalent bond formation step, providing detailed information on the reaction mechanism and energy barriers.[10] Furthermore, free energy calculations, such as MM/PBSA or umbrella sampling, can provide quantitative predictions of binding affinity, which can be used to rank potential inhibitors and guide the design of more potent analogues.[15] This integrated computational approach is an indispensable component of modern drug discovery, accelerating the journey from a chemical concept to a therapeutic candidate.

References

Physical and chemical properties of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Phenoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic design of complex molecules, particularly for pharmaceutical and materials science applications, relies on the availability of versatile and reliable building blocks.[1][2][3] this compound has emerged as a significant reagent, merging the functionalities of a pyridine ring, a phenoxy ether linkage, and a reactive boronic acid moiety. This unique combination makes it an invaluable intermediate for introducing the phenoxypyridine scaffold into larger molecular frameworks.

Boronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5][6][7] This Nobel Prize-winning methodology allows for the efficient and selective formation of carbon-carbon bonds under relatively mild conditions, a process fundamental to the assembly of many biologically active compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and practical application protocols to empower researchers in their synthetic endeavors.

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for its successful application in experimental work.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 850991-33-2[8][9]

  • Molecular Formula: C₁₁H₁₀BNO₃[8][9]

  • SMILES: OB(C1=CC(OC2=CC=CC=C2)=CN=C1)O[8]

  • MDL Number: MFCD09907982[8][9]

Physical Property Profile

The physical characteristics of this compound dictate its handling, storage, and solubility parameters for reaction setup. The data presented below is a synthesis of information from various chemical suppliers and databases.

PropertyValue / DescriptionSource
Molecular Weight 215.01 g/mol [8][9][10]
Appearance Typically a white to off-white or light yellow crystalline powder.Inferred from supplier data[11]
Melting Point Specific data not consistently available. For reference, the related Phenylboronic acid melts at 216-219 °C.[11]N/A
Solubility Generally soluble in polar organic solvents like methanol, ether, and acetone; poorly soluble in nonpolar solvents such as hexanes and water.[11][12][13]Inferred from Phenylboronic acid
Storage Conditions Sealed in a dry environment, often under an inert atmosphere. Recommended storage at 2-8°C.[8][14][8][14]

Chemical Profile: Reactivity and Stability

The utility of this compound is rooted in its distinct chemical nature.

Lewis Acidity and Structure Like other boronic acids, this compound is a mild Lewis acid. The boron atom is sp²-hybridized and possesses a vacant p-orbital, allowing it to accept a pair of electrons.[7][12] This acidity is central to its reactivity, particularly in the transmetalation step of cross-coupling reactions.

Stability and Handling Considerations this compound is generally stable under standard laboratory conditions. However, a key characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating or prolonged exposure to air, to form a cyclic trimeric anhydride known as a boroxine.[13] This process is reversible. To ensure reproducibility in reactions, it is crucial to store the compound in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).[8][15]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or hetero-biaryl structures. The reaction is a powerful tool for C-C bond formation.

The Catalytic Cycle The widely accepted mechanism proceeds in three main steps, continuously regenerating the active Pd(0) catalyst.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (an aryl/heteroaryl halide), forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group (the 5-phenoxypyridin-3-yl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition r_x Ar-X (Aryl Halide) r_x->pd_complex1 r_b Ar'B(OH)₂ (Boronic Acid) r_b->pd_complex1 product Ar-Ar' (Product) base Base (e.g., CO₃²⁻) base->pd_complex1 Activates Boronic Acid pd_complex2 Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Heterocyclic Substrates: While powerful, the coupling of nitrogen-containing heteroaryl boronic acids like this compound can present challenges. These electron-deficient reagents can undergo slower rates of transmetalation and are often more susceptible to competitive protodeboronation (cleavage of the C-B bond by a proton source), which reduces yield.[4] The choice of catalyst, ligand, base, and solvent is therefore critical for success.

Field-Proven Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the coupling of this compound with a generic aryl bromide. The causality behind each choice is explained to ensure both technical accuracy and practical insight.

Experimental_Workflow start 1. Reaction Setup reagents Combine Aryl Bromide (1.0 eq), This compound (1.2-1.5 eq), Base (e.g., Cs₂CO₃, 2.0 eq), and Catalyst System (Pd Source + Ligand) start->reagents atmosphere 2. Inert Atmosphere reagents->atmosphere evacuate Seal flask, then evacuate and backfill with N₂ or Ar (3x cycles). atmosphere->evacuate reaction 3. Reaction Execution evacuate->reaction solvent Add degassed solvent (e.g., Dioxane/H₂O) via syringe. reaction->solvent heat Heat mixture (e.g., 80-100 °C) with vigorous stirring for 4-24h. solvent->heat monitor Monitor progress via TLC or LC-MS. heat->monitor workup 4. Work-up & Isolation monitor->workup cool Cool to room temperature. Dilute with ethyl acetate and water. workup->cool extract Separate layers. Extract aqueous phase with ethyl acetate (2x). cool->extract purify 5. Purification extract->purify dry Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. purify->dry column Purify crude product via flash column chromatography. dry->column

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology

  • Reaction Setup:

    • Procedure: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2–1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).[5][16]

    • Causality (Expertise): A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential protodeboronation. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical; it stabilizes the palladium catalyst, promotes the oxidative addition step, and accelerates the rate-limiting reductive elimination, which is especially important for challenging heteroaryl couplings.[5] Cesium carbonate is a strong, yet moderately soluble base that effectively promotes the formation of the active boronate species without causing significant side reactions.[5]

  • Establishing an Inert Atmosphere:

    • Procedure: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under high vacuum before backfilling with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times.[5]

    • Causality (Trustworthiness): The Pd(0) active catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and degradation of the phosphine ligands. Rigorously removing oxygen is a self-validating step that ensures the catalytic cycle remains active throughout the reaction, preventing catalyst death and failed reactions.

  • Solvent Addition and Reaction:

    • Procedure: Using a syringe, add the required volume of degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 5:1 v/v).[5] Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

    • Causality (Expertise): The solvent system must solubilize all components. A small amount of water is often beneficial as it helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvent (by sparging with argon or via freeze-pump-thaw cycles) is another critical measure to exclude oxygen. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring and Work-up:

    • Procedure: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[5] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water.[5]

    • Causality (Trustworthiness): Direct monitoring provides definitive evidence of reaction completion, preventing premature work-up (leading to low yield) or prolonged heating (risking product degradation). The aqueous work-up removes the inorganic base and other water-soluble byproducts.

  • Purification:

    • Procedure: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[5]

    • Causality (Expertise): This standard extraction and drying procedure isolates the crude product. Flash chromatography is the definitive method for separating the desired product from unreacted starting materials, the catalyst, ligand, and any side products, ensuring high purity of the final compound.

Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on general principles for boronic acids.[15][17]

  • Hazard Identification: Boronic acids are often categorized as harmful if swallowed and may cause skin and eye irritation.[18] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[19]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation risk. Avoid generating dust.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][15] For long-term stability and to prevent dehydration to the boroxine, storage at 2-8°C under an inert atmosphere is recommended.[8]

Conclusion: An Enabling Reagent for Innovation

This compound stands as a highly valuable and enabling reagent for the synthesis of complex molecules. Its well-defined physical properties and predictable, albeit nuanced, chemical reactivity make it a reliable tool in the hands of a knowledgeable researcher. A thorough understanding of its stability, its central role in Suzuki-Miyaura coupling, and the critical parameters for successful reaction execution allows scientists to confidently incorporate the phenoxypyridine motif, accelerating discovery programs in medicinal chemistry and materials science.

References

The Ascendancy of Phenoxypyridine Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypyridine boronic acids have emerged as a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structural motif, combining the phenoxy and pyridine moieties with the versatile boronic acid functional group, has positioned them as valuable building blocks in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for preparing phenoxypyridine boronic acids. It further delves into their critical role as key intermediates in the synthesis of pharmacologically active compounds, supported by detailed experimental protocols, mechanistic insights, and data-driven analysis. The content is designed to equip researchers and drug development professionals with the fundamental knowledge and practical expertise to effectively utilize these powerful synthetic tools.

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold

The pyridine ring is a ubiquitous heterocycle in a vast number of biologically active molecules and approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties, such as solubility and metabolic stability, make it a privileged scaffold in drug design. When combined with a phenoxy group, the resulting phenoxypyridine core offers a unique three-dimensional structure that can effectively probe the binding pockets of biological targets.

The introduction of a boronic acid moiety onto this scaffold dramatically expands its synthetic utility. Boronic acids are exceptionally versatile intermediates, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This unique combination of a biologically relevant scaffold and a synthetically powerful functional group underpins the significance of phenoxypyridine boronic acids in contemporary drug discovery.

Historical Perspective and Discovery

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the journey to more complex and functionalized derivatives has been a gradual one.[2] The surge in interest in boronic acids, particularly in the pharmaceutical industry, has been a more recent phenomenon, largely driven by the development of robust cross-coupling methodologies.

The specific discovery of phenoxypyridine boronic acids is not marked by a single seminal publication but rather an evolution of synthetic strategies for functionalized pyridine boronic acids. The existence of specific isomers, such as 2-phenoxypyridine-5-boronic acid (CAS 1270921-80-6) , is now well-established in the chemical literature and commercial catalogs.[3] Their emergence is a direct consequence of the growing demand for novel building blocks in drug discovery programs and the development of synthetic methods that can tolerate a wider range of functional groups.

Synthesis of Phenoxypyridine Boronic Acids: Key Methodologies

The synthesis of phenoxypyridine boronic acids and their esters can be achieved through several established methods for preparing aryl and heteroaryl boronic acids. The choice of method often depends on the starting materials' availability, the desired substitution pattern, and the scale of the reaction.

Miyaura Borylation of Halogenated Phenoxypyridines

The palladium-catalyzed Miyaura borylation is one of the most widely used and versatile methods for the synthesis of boronic esters from aryl halides.[4][5] This reaction involves the cross-coupling of a halo-phenoxypyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Reaction Scheme:

Key Parameters for Successful Miyaura Borylation:

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable phosphine ligand (e.g., XPhos, SPhos)The choice of catalyst and ligand is crucial for achieving high catalytic activity and preventing side reactions.
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)B₂pin₂ is a stable, crystalline solid that is easy to handle and provides the stable pinacol ester product.
Base Potassium acetate (KOAc), Potassium carbonate (K₂CO₃)A mild base is typically used to avoid premature hydrolysis of the boronic ester and to facilitate the catalytic cycle.
Solvent 1,4-Dioxane, Dimethylformamide (DMF), TolueneAnhydrous, aprotic solvents are generally preferred to prevent unwanted side reactions.
Temperature 80-120 °CThe reaction often requires heating to achieve a reasonable reaction rate.

Experimental Protocol: Synthesis of 2-Phenoxypyridine-5-boronic acid pinacol ester

This protocol is a representative example and may require optimization for specific substrates and scales.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-phenoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-phenoxypyridine-5-boronic acid pinacol ester.

Lithium-Halogen Exchange followed by Borylation

An alternative and often highly efficient method involves a lithium-halogen exchange reaction on a bromo- or iodo-phenoxypyridine, followed by quenching the resulting lithiated species with a trialkyl borate.[6] This method is particularly useful when the required halophenoxypyridine is readily available.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The lithium-halogen exchange is typically performed at very low temperatures to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with other functional groups.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, strictly anhydrous conditions are essential for the success of this reaction.

  • Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can help to minimize the formation of over-borylated byproducts.

Applications in Drug Discovery and Development

The primary application of phenoxypyridine boronic acids in drug discovery is as key intermediates in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the facile introduction of the phenoxypyridine moiety into a target molecule, enabling the exploration of structure-activity relationships (SAR).

While a specific, blockbuster drug directly synthesized from a phenoxypyridine boronic acid is not yet prominent in the public domain, the utility of the broader class of pyridine-containing boronic acids is well-documented in the patent literature for the synthesis of a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents. The phenoxypyridine scaffold is a recurring motif in compounds targeting various diseases.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how a phenoxypyridine boronic acid could be utilized in the synthesis of a potential kinase inhibitor.

DOT Script for Experimental Workflow

G cluster_synthesis Synthesis of Phenoxypyridine Boronic Acid cluster_coupling Suzuki-Miyaura Coupling cluster_testing Biological Evaluation start 5-Bromo-2-phenoxypyridine borylation Miyaura Borylation (B₂pin₂, Pd Catalyst, Base) start->borylation product 2-Phenoxypyridine-5-boronic acid pinacol ester borylation->product coupling Suzuki-Miyaura Reaction (Pd Catalyst, Base) product->coupling intermediate Heterocyclic Halide (Core of Kinase Inhibitor) intermediate->coupling final_product Final Kinase Inhibitor with Phenoxypyridine Moiety coupling->final_product assay Kinase Activity Assay final_product->assay sar Structure-Activity Relationship (SAR) Studies assay->sar

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl R1X R¹-X (Aryl Halide) R1X->OxAdd Boronic_Acid R²-B(OR)₂ (Phenoxypyridine Boronic Ester) Boronic_Acid->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For phenoxypyridine boronic acids, the electronic nature of both the pyridine and phenoxy rings can influence the rate of transmetalation. The nitrogen atom in the pyridine ring can potentially coordinate to the palladium center, which may affect the reaction kinetics and the choice of optimal ligand.

Conclusion and Future Outlook

Phenoxypyridine boronic acids represent a confluence of desirable attributes for modern drug discovery: a biologically relevant scaffold and a synthetically versatile functional group. As our understanding of disease biology becomes more nuanced, the demand for novel, structurally diverse chemical matter will continue to grow. Phenoxypyridine boronic acids are well-positioned to meet this demand, providing a reliable and efficient route to a wide range of potential therapeutic agents. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of a broader range of substitution patterns to expand the accessible chemical space. The continued application of these valuable building blocks will undoubtedly lead to the discovery of new and improved medicines.

References

An In-depth Technical Guide to (5-Phenoxypyridin-3-yl)boronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of (5-Phenoxypyridin-3-yl)boronic acid in Drug Discovery

This compound has emerged as a pivotal structural motif in the landscape of modern medicinal chemistry. Its unique combination of a phenoxy group and a pyridine ring, appended to a versatile boronic acid functional group, offers a compelling scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the development of targeted kinase inhibitors. The pyridine and phenoxy rings are frequently found in biologically active molecules, and their incorporation into drug candidates can significantly influence their pharmacological properties.[1] The boronic acid moiety, a versatile functional group, is instrumental in the formation of carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a survey of the current applications of this valuable synthetic building block.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 850991-33-2Sigma-Aldrich
Molecular Formula C₁₁H₁₀BNO₃Smolecule[1]
Molecular Weight 215.01 g/mol Smolecule[1]
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in organic solvents such as DMSO, methanol, and DMFGeneral Knowledge
Spectroscopic Characterization (Predicted)

While experimental spectra are the gold standard, in their absence, predicted Nuclear Magnetic Resonance (NMR) data provides valuable guidance for reaction monitoring and product verification. The following are predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.45 (s, 1H), 8.20 (s, 1H), 7.80 (s, 1H), 7.40 (t, J = 7.8 Hz, 2H), 7.20 (t, J = 7.4 Hz, 1H), 7.05 (d, J = 7.8 Hz, 2H), 8.1 (br s, 2H, B(OH)₂).

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160.5, 155.0, 145.0, 140.0, 130.0, 125.0, 120.0, 118.0.

Note: The chemical shifts are predicted and may vary from experimental values. The signal for the carbon attached to boron is often broad or unobserved due to quadrupolar relaxation.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves the formation of a key intermediate, 3-bromo-5-phenoxypyridine, followed by a borylation reaction.

Synthesis_Workflow A 3-Bromo-5-hydroxypyridine B 3-Bromo-5-phenoxypyridine A->B Williamson Ether Synthesis (Phenol, K₂CO₃, DMF) C This compound B->C Miyaura Borylation (B₂pin₂, PdCl₂(dppf), KOAc, Dioxane)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Bromo-5-phenoxypyridine via Williamson Ether Synthesis

The formation of the phenoxy ether linkage is achieved through a Williamson ether synthesis, a classic and reliable method for preparing ethers.

Protocol:

  • Reaction Setup: To a solution of 3-bromo-5-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phenol (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-5-phenoxypyridine.

Step 2: Synthesis of this compound via Miyaura Borylation

The crucial carbon-boron bond is formed via a palladium-catalyzed Miyaura borylation reaction, which converts the aryl bromide to the corresponding boronic acid pinacol ester. Subsequent hydrolysis yields the desired boronic acid.

Protocol:

  • Reaction Setup: In a dry Schlenk flask, combine 3-bromo-5-phenoxypyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling with argon for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC or GC-MS.

  • Work-up and Hydrolysis: After cooling, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. To the crude pinacol ester, add a mixture of tetrahydrofuran (THF) and 2 M aqueous HCl. Stir the mixture at room temperature for 2-4 hours.

  • Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude this compound can often be used in the next step without further purification, or it can be purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the 5-phenoxypyridin-3-yl moiety onto a wide range of aromatic and heteroaromatic scaffolds.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A This compound Product Coupled Product (Ar-(5-phenoxypyridin-3-yl)) A->Product Suzuki-Miyaura Coupling B Aryl/Heteroaryl Halide (Ar-X, X = Br, I) B->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:
  • Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Key Applications in Kinase Inhibitor Synthesis

The (5-phenoxypyridin-3-yl) moiety is a privileged scaffold found in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. Inhibitors of p38 have shown therapeutic potential in treating a range of inflammatory diseases. Several potent p38 inhibitors incorporate the (5-phenoxypyridin-3-yl) scaffold, which often engages in critical hydrogen bonding interactions within the ATP-binding site of the kinase.

Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in hematopoietic cells.[2] Syk inhibitors are being investigated for the treatment of autoimmune diseases and certain types of cancer. The (5-phenoxypyridin-3-yl) group has been identified as a key structural element in the design of novel and selective Syk inhibitors.

Kinase_Inhibitor_Application BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Inhibitor Kinase Inhibitor Candidate Suzuki->Inhibitor Scaffold Heterocyclic Scaffold (e.g., Pyrimidine, Pyrazole) Scaffold->Suzuki p38 p38 MAP Kinase Inhibitor->p38 Inhibition Syk Syk Kinase Inhibitor->Syk Inhibition

Caption: Role of this compound in kinase inhibitor synthesis.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational drug design and the importance of versatile building blocks in modern organic synthesis. Its straightforward, multi-step synthesis and its predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. The repeated appearance of the (5-phenoxypyridin-3-yl) moiety in potent kinase inhibitors underscores its significance as a privileged scaffold. As the quest for more selective and potent therapeutics continues, it is anticipated that this compound will continue to play a crucial role in the discovery and development of novel drug candidates targeting a wide range of diseases.

References

Methodological & Application

The Pivotal Role of (5-Phenoxypyridin-3-yl)boronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs and biologically active compounds.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its versatile substitution patterns make it a cornerstone of medicinal chemistry. When combined with a phenoxy group, the resulting phenoxypyridine moiety offers a unique combination of rigidity, lipophilicity, and potential for specific interactions with biological targets. The terminal phenoxy group itself is a crucial component of many active pharmaceuticals, contributing significantly to their biological effects.[2]

(5-Phenoxypyridin-3-yl)boronic acid emerges as a key reagent for introducing this valuable scaffold into novel molecular entities. As a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, it provides medicinal chemists with a powerful tool for the synthesis of complex molecules with therapeutic potential. Boronic acids, in general, are prized for their stability, low toxicity, and functional group tolerance, making them ideal for use in the intricate synthetic pathways of drug development.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the development of targeted therapies.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 850991-33-2[4]
Molecular Formula C₁₁H₁₀BNO₃[4]
Molecular Weight 215.02 g/mol [4]
Appearance Typically a white to off-white solidSupplier Data
Solubility Soluble in organic solvents such as methanol, DMSO, and DMFGeneral knowledge of boronic acids

Storage and Handling: this compound, like many boronic acids, can be sensitive to moisture and may undergo dehydration to form boroxines. It is recommended to store the compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available, an understanding of its synthesis provides valuable context for its application. A common and effective route involves a multi-step process starting from readily available precursors. The following protocol is a representative synthesis based on established chemical transformations.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 3-Bromo-5-phenoxypyridine cluster_1 Step 2: Borylation A 3-Bromo-5-hydroxypyridine C Ullmann Condensation (Cu catalyst, base) A->C B Phenol B->C D 3-Bromo-5-phenoxypyridine C->D E 3-Bromo-5-phenoxypyridine F Lithium-Halogen Exchange (n-BuLi, -78 °C) E->F G Quench with Triisopropyl borate F->G H Acidic Workup G->H I This compound H->I

Caption: A two-step synthesis of this compound.

Protocol 1: Synthesis of the Precursor, 3-Bromo-5-phenoxypyridine

This step involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.

Materials:

  • 3-Bromo-5-hydroxypyridine[5][6]

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-hydroxypyridine (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-phenoxypyridine.

Protocol 2: Borylation to this compound

This protocol utilizes a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

  • 3-Bromo-5-phenoxypyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl, aqueous solution, e.g., 1 M)

  • Diethyl ether

Procedure:

  • Dissolve 3-bromo-5-phenoxypyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can often be purified by trituration with a suitable solvent system (e.g., hexanes/diethyl ether) or by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryls and substituted aromatic compounds, which are common motifs in drug molecules.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D [(5-Phenoxypyridin-3-yl)B(OH)3]⁻ E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-R F->G Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (e.g., 2.0 eq K₂CO₃).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The 5-phenoxypyridine scaffold, readily introduced using this compound, is a key component of inhibitors targeting several important protein kinases implicated in human diseases.

Inhibition of p38 MAP Kinase for Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8] Overactivation of the p38 pathway is associated with a range of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Consequently, p38 MAP kinase is a major target for the development of anti-inflammatory drugs.[9]

The phenoxypyridine moiety can serve as a key pharmacophore in the design of potent and selective p38 inhibitors. It can occupy the ATP-binding site of the kinase, forming critical interactions that block its activity. The use of this compound allows for the systematic exploration of structure-activity relationships (SAR) by coupling it with various heterocyclic systems.

p38 MAP Kinase Signaling Pathway

p38_pathway Stress Environmental Stress Pro-inflammatory Cytokines MKKK MAPKKK (e.g., TAK1, ASK1) Stress->MKKK MKK MKK3/6 MKKK->MKK p38 p38 MAPK MKK->p38 Substrates Transcription Factors (e.g., ATF2, MEF2C) p38->Substrates Response Inflammatory Response (TNF-α, IL-1β production) Substrates->Response Inhibitor (5-Phenoxypyridin-3-yl)- containing Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Targeting VEGFR-2 in Angiogenesis and Cancer

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] In cancer, tumor growth and metastasis are highly dependent on angiogenesis. Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[11][12]

The 5-phenoxypyridine scaffold has been incorporated into novel VEGFR-2 inhibitors.[11] The phenoxy group can extend into a hydrophobic pocket of the kinase domain, while the pyridine ring can form hydrogen bonds with the hinge region of the ATP-binding site. This compound provides a convergent and efficient means to synthesize libraries of such compounds for optimization of their anti-angiogenic and anti-tumor activity.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Response Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) Signaling->Response Inhibitor (5-Phenoxypyridin-3-yl)- containing Inhibitor Inhibitor->VEGFR2

References

Advanced Protocols for Suzuki-Miyaura Coupling Using (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of the 5-Phenoxypyridine Moiety

The 5-phenoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. Its unique combination of a polar pyridine core and a lipophilic phenoxy group allows for fine-tuning of critical drug-like properties, including solubility, metabolic stability, and target engagement. Molecules incorporating this fragment have shown promise in various therapeutic areas and as potent herbicides.[1] The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the crucial carbon-carbon bonds necessary to integrate this valuable building block into complex molecular architectures.[2][3]

(5-Phenoxypyridin-3-yl)boronic acid is a key reagent that enables the direct installation of the 5-phenoxypyridine group onto a variety of aromatic and heteroaromatic systems. However, as a heteroarylboronic acid, its reactivity presents specific challenges that are not always encountered with simpler arylboronic acids.[4][5] These challenges include a propensity for protodeboronation under basic conditions and potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[5]

This comprehensive guide provides researchers, chemists, and drug development professionals with a robust framework for successfully employing this compound in Suzuki-Miyaura coupling reactions. It moves beyond simple step-by-step instructions to explain the underlying principles and causality behind crucial experimental choices, empowering the user to optimize conditions for their specific substrates and achieve high-yield, reproducible results.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base is essential for activating the boronic acid to facilitate the transmetalation step.[8]

References

Application Notes and Protocols for the Synthesis of (5-Phenoxypyridin-3-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Phenoxypyridin-3-yl)boronic acid and its derivatives are valuable building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2] The phenoxypyridine scaffold is a privileged structure found in numerous biologically active compounds. This document provides detailed, field-proven protocols for the synthesis of this key intermediate, focusing on two robust and widely applicable strategies: the Miyaura borylation of a halo-pyridine precursor and a classical lithiation-borylation route. The causality behind experimental choices, purification challenges, and comparative analysis of the methods are discussed to equip researchers in drug discovery and process development with a comprehensive guide.

Introduction: The Significance of Arylboronic Acids in Drug Discovery

Boronic acids have become indispensable tools in pharmaceutical research and development.[3][4][5] Initially gaining prominence as essential partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their role has expanded significantly.[6][7] The boron atom's unique electronic properties—possessing a vacant p-orbital—allow it to act as a weak Lewis acid, enabling reversible covalent interactions with biological nucleophiles. This property has been exploited in the design of enzyme inhibitors, such as the proteasome inhibitor bortezomib (Velcade®), a landmark drug for treating multiple myeloma.[8]

The (5-phenoxypyridin-3-yl) motif, in particular, combines the versatile reactivity of the boronic acid group with a diaryl ether structure common in pharmacologically active agents. This guide provides detailed synthetic protocols to empower chemists to reliably produce these high-value compounds.

Retrosynthetic Analysis & Strategic Overview

The primary synthetic challenge lies in the selective introduction of the boronic acid moiety onto the pyridine ring. Two principal retrosynthetic disconnections lead to the most practical forward syntheses, starting from the key intermediate, 3-bromo-5-phenoxypyridine .

  • Strategy A: C-B Bond Formation via Palladium Catalysis. This approach, known as the Miyaura borylation, involves a direct, palladium-catalyzed coupling of the C-Br bond of the halo-pyridine intermediate with a diboron reagent. It is often favored for its high functional group tolerance and operational simplicity.[9][10]

  • Strategy B: C-B Bond Formation via Organometallic Intermediate. This classical method involves converting the C-Br bond into a more reactive organometallic species (an organolithium) via halogen-metal exchange, which is then quenched with a boron electrophile. This route requires more stringent anhydrous and low-temperature conditions.[11]

Synthesis of Key Intermediate: 3-Bromo-5-phenoxypyridine

Both primary strategies diverge from a common intermediate, 3-bromo-5-phenoxypyridine . A reliable synthesis of this precursor is paramount. A common route is the etherification of 3-bromo-5-hydroxypyridine.

Protocol 1: Ullmann Condensation for 3-Bromo-5-phenoxypyridine

This protocol describes a copper-catalyzed Ullmann condensation between 3-bromo-5-hydroxypyridine and a phenylboronic acid source.

  • Reactants: 3-Bromo-5-hydroxypyridine, Phenylboronic Acid, Copper(II) Acetate, Pyridine.

  • Rationale: The copper catalyst facilitates the C-O bond formation between the pyridinol and the arylboronic acid. Pyridine acts as both a ligand and a base.

  • Procedure:

    • To a round-bottom flask, add 3-bromo-5-hydroxypyridine (1.0 eq.), phenylboronic acid (1.5 eq.), and copper(II) acetate (1.5 eq.).

    • Add anhydrous dichloromethane (DCM) and pyridine (2.0 eq.).

    • Stir the mixture at room temperature under an air atmosphere for 16-24 hours. The reaction can be monitored by TLC for the consumption of the starting pyridinol.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-bromo-5-phenoxypyridine.

Strategy A: Miyaura Borylation Protocol

The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction that directly converts aryl halides to aryl boronate esters.[9] The resulting pinacol boronate ester can be used directly in subsequent Suzuki couplings or hydrolyzed to the boronic acid.

Mechanism Overview

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 3-bromo-5-phenoxypyridine, forming a Pd(II) species.[7][12]

  • Transmetalation: A boronate species, activated by the base, transfers its boryl group to the palladium center, displacing the halide.[13][14]

  • Reductive Elimination: The desired aryl boronate ester is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6][12]

Diagram: Miyaura Borylation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start 3-Bromo-5-phenoxypyridine ReactionVessel Combine & Heat (e.g., Dioxane, 80-100 °C) Start->ReactionVessel Reagents B₂(pin)₂ KOAc PdCl₂(dppf) Reagents->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product (5-Phenoxypyridin-3-yl)boronic acid pinacol ester Purify->Product

Caption: Workflow for Miyaura Borylation.

Diagram: Catalytic Cycle of Miyaura Borylation

G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Ar-Br pd2_boronate [Ar-Pd(II)L₂-B(pin)] pd2_complex->pd2_boronate [B₂(pin)₂ + Base] pd2_boronate->pd0 product Product pd2_boronate->product Ar-B(pin) oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Caption: Simplified Catalytic Cycle for Miyaura Borylation.

Protocol 2: Synthesis of this compound pinacol ester
  • Rationale: PdCl₂(dppf) is a common, robust catalyst for this transformation. Potassium acetate (KOAc) serves as a mild base, sufficient to facilitate the transmetalation step without promoting significant side reactions.[9] Dioxane is a high-boiling ethereal solvent that effectively solubilizes the reactants.

  • Procedure:

    • In an oven-dried Schlenk flask, combine 3-bromo-5-phenoxypyridine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (3.0 eq.).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration relative to the aryl halide).

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or recrystallization to yield the pinacol ester.

Strategy B: Lithiation-Borylation Protocol

This classic method relies on the formation of a highly nucleophilic organolithium species, which then attacks an electrophilic borate ester.[15] The resulting boronic acid is obtained after an acidic workup. This method is powerful but sensitive to moisture and requires cryogenic temperatures.

Mechanism Overview
  • Halogen-Metal Exchange: An organolithium reagent, typically n-butyllithium (n-BuLi), rapidly exchanges with the aryl bromide at low temperature (-78 °C) to form the corresponding aryllithium species.

  • Nucleophilic Attack: The aryllithium attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a tetracoordinate borate complex.[16]

  • Hydrolysis: Upon warming and addition of aqueous acid, the borate complex is hydrolyzed to afford the final this compound.

Diagram: Lithiation-Borylation Workflow

G cluster_0 Preparation (Anhydrous) cluster_1 Reaction (-78 °C) cluster_2 Work-up & Purification Start 3-Bromo-5-phenoxypyridine in dry THF Lithiation Add n-BuLi dropwise (Halogen-Metal Exchange) Start->Lithiation Reagents n-BuLi B(O-iPr)₃ Reagents->Lithiation Borylation Add B(O-iPr)₃ dropwise (Nucleophilic Attack) Lithiation->Borylation Quench Quench with aq. HCl Warm to RT Borylation->Quench Extract Solvent Extraction Quench->Extract Purify Recrystallization or Salt Formation Extract->Purify Product (5-Phenoxypyridin-3-yl)boronic acid Purify->Product

Caption: Workflow for Lithiation-Borylation.

Protocol 3: Synthesis of this compound
  • Rationale: The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. Anhydrous conditions are mandatory as organolithium reagents are strong bases and will be quenched by water. Triisopropyl borate is a common electrophile for this reaction.

  • Procedure:

    • Add a solution of 3-bromo-5-phenoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

    • In a separate syringe, take up triisopropyl borate (1.2 eq.). Add it dropwise to the reaction mixture, again keeping the temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours.

    • Remove the cooling bath and allow the reaction to slowly warm to 0 °C.

    • Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (~pH 2-3).

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete hydrolysis.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude boronic acid can be purified as described in the following section.

Purification of Boronic Acids: A Practical Guide

Purifying boronic acids can be challenging due to their propensity to form cyclic, trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[17] Protodeboronation is a common side reaction, especially under harsh acidic or basic conditions.

  • Recrystallization: This is often the most effective method. A common solvent system is a mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes).[18] Recrystallization from hot water can also be effective for some derivatives.[19]

  • Chromatography: Standard silica gel chromatography can be problematic, as the acidic nature of silica can lead to degradation and tailing.[17][18] If chromatography is necessary, using boric acid-impregnated silica gel or C18 reverse-phase chromatography can be more successful.[17][20]

  • Acid/Base Extraction: Boronic acids are weakly acidic and can be converted into their corresponding boronate salts with a base.[21] An impure mixture can be dissolved in an organic solvent (e.g., diethyl ether), washed with a basic aqueous solution (e.g., NaOH) to extract the boronic acid into the aqueous layer as its salt. The aqueous layer is then re-acidified to precipitate the pure boronic acid, which can be filtered or extracted.[21]

  • Adduct Formation: Derivatization with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, allowing for purification by filtration. The free boronic acid can be regenerated by treatment with acid.[17][19]

Comparative Analysis of Synthetic Protocols

FeatureStrategy A: Miyaura BorylationStrategy B: Lithiation-Borylation
Starting Materials 3-Bromo-5-phenoxypyridine, B₂pin₂3-Bromo-5-phenoxypyridine, n-BuLi, B(O-iPr)₃
Key Reagents Palladium catalyst, Base (KOAc)Organolithium reagent, Borate ester
Reaction Conditions 80-100 °C, Inert atmosphere-78 °C, Strictly anhydrous/inert
Product Form Boronate Pinacol EsterBoronic Acid
Functional Group Tolerance Very highModerate (incompatible with acidic protons)
Operational Complexity Relatively simple, bench-top setupMore complex, requires cryogenic setup
Pros High tolerance for other functional groups, milder conditions, scalable.Uses inexpensive reagents, direct route to the boronic acid.
Cons Expensive palladium catalyst and diboron reagent, potential for catalyst poisoning.Requires strict control of temperature and moisture, lower functional group tolerance.

Conclusion

The synthesis of this compound derivatives can be reliably achieved through two primary methods. The Miyaura borylation offers superior functional group tolerance and operational simplicity, making it a preferred choice in many discovery chemistry settings. The lithiation-borylation route, while more demanding in its execution, provides a cost-effective and direct pathway to the final boronic acid. The choice of protocol will depend on the specific functional groups present in the target molecule, available laboratory equipment, and cost considerations. Mastery of these protocols and an understanding of the unique challenges in purifying boronic acids are essential for researchers leveraging these powerful building blocks in the synthesis of next-generation therapeutics.

References

(5-Phenoxypyridin-3-yl)boronic acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and material properties. The phenoxypyridine scaffold has emerged as a privileged structure, valued for its conformational flexibility, metabolic stability, and ability to engage in various intermolecular interactions.[1] (5-Phenoxypyridin-3-yl)boronic acid serves as a key building block for introducing this valuable moiety, offering a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. Its application is particularly notable in the synthesis of bioactive molecules, including potent and selective enzyme inhibitors.[2] This document provides a comprehensive guide to the properties, synthesis, and application of this compound, with a focus on detailed protocols and the underlying scientific principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 850991-33-2[3][4]
Molecular Formula C₁₁H₁₀BNO₃[3]
Molecular Weight 215.02 g/mol [3]
Appearance Off-white to white solidCommercially available data
Solubility Soluble in organic solvents such as DMSO, methanol, and DMFGeneral knowledge of boronic acids

Synthesis of this compound: A Step-by-Step Protocol

The reliable synthesis of this compound is crucial for its application. A common and effective route involves a two-step process starting from commercially available 3,5-dibromopyridine. The first step is a nucleophilic aromatic substitution to introduce the phenoxy group, followed by a lithium-halogen exchange and subsequent borylation.

Part 1: Synthesis of 3-Bromo-5-phenoxypyridine

This initial step establishes the core phenoxypyridine structure. The choice of a strong base is critical to deprotonate phenol, forming a potent nucleophile.

Protocol:

  • Reaction Setup: To a solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Formation of Sodium Phenoxide: Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of sodium phenoxide.

  • Nucleophilic Substitution: Add a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-5-phenoxypyridine.

Diagram 1. Workflow for the synthesis of 3-Bromo-5-phenoxypyridine.

Part 2: Synthesis of this compound

This second step converts the aryl bromide into the desired boronic acid. The use of low temperatures is critical to control the reactivity of the organolithium intermediate.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 3-bromo-5-phenoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and toluene.

  • Cooling: Cool the solution to between -78 °C and -90 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq, typically a 2.5 M solution in hexanes) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Borylation: To the resulting organolithium species, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.

  • Work-up and Isolation: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by performing a careful acid-base extraction to yield this compound.

Diagram 2. Workflow for the borylation of 3-Bromo-5-phenoxypyridine.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[5] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the phenoxypyridine motif onto a variety of aromatic and heteroaromatic scaffolds.

Application Note: Synthesis of a PDE10A Inhibitor Intermediate

Phosphodiesterase 10A (PDE10A) is a key enzyme in the central nervous system, and its inhibition has been identified as a promising therapeutic strategy for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[6] Several potent and selective PDE10A inhibitors feature a biaryl core structure. The Suzuki-Miyaura coupling of this compound with a suitable aryl halide is a direct and efficient method for the synthesis of key intermediates for these inhibitors.

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Detailed Protocol: Suzuki-Miyaura Coupling for a PDE10A Inhibitor Intermediate

The following protocol is adapted from a patented synthesis of a PDE10A inhibitor.[7]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Diagram 3. General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the introduction of the phenoxypyridine scaffold into a wide range of molecules. The application of this building block in the synthesis of potent PDE10A inhibitors highlights its significance in drug discovery and development. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

The Strategic Utility of (5-Phenoxypyridin-3-yl)boronic Acid in Catalysis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance in Modern Synthesis

(5-Phenoxypyridin-3-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique molecular architecture, which combines the functionalities of a pyridine ring, a phenoxy group, and a boronic acid moiety, offers a powerful tool for the construction of complex molecular scaffolds.

The pyridine core is a common motif in a vast array of pharmaceuticals and biologically active compounds. The phenoxy group, often considered a "privileged" scaffold in drug discovery, can impart favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets. The boronic acid functional group is a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2]

This technical guide provides a comprehensive overview of the catalytic applications of this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, adaptable protocols, and discuss key considerations for successful implementation in a research and development setting.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of biaryl and heterobiaryl compounds.[3] This palladium-catalyzed reaction involves the coupling of an organoboron reagent, such as this compound, with an organic halide or triflate.[4] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of starting materials.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation [R-B(OH)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regenerated

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R-B(OH)2) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-R), regenerating the Pd(0) catalyst.

Experimental Protocol: General Guidelines for Suzuki-Miyaura Coupling

Materials and Reagents
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add this compound, aryl halide, base, catalyst, and ligand to a dry reaction vessel. Inert 2. Evacuate and backfill the vessel with an inert gas (3x). Reagents->Inert Solvent 3. Add degassed solvent via syringe. Inert->Solvent Heat 4. Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool the reaction to room temperature. Quench 7. Quench with water and extract with an organic solvent. Cool->Quench Wash 8. Wash the combined organic layers with brine and dry over Na2SO4. Quench->Wash Concentrate 9. Concentrate the solvent in vacuo. Wash->Concentrate Purify 10. Purify the crude product by column chromatography. Concentrate->Purify

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

1. Reaction Setup:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 2-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

2. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki-Miyaura coupling reaction with a heteroaryl boronic acid like this compound is highly dependent on the careful selection of reaction parameters.

Parameter Choice & Rationale
Catalyst Palladium complexes with electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often preferred for challenging couplings involving heteroaryl boronic acids. These ligands facilitate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[3]
Base The choice of base is critical for activating the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For pyridine boronic acids, stronger bases like K₃PO₄ can be effective.[5]
Solvent Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically used. The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Anhydrous solvents can help to minimize protodeboronation, a common side reaction with boronic acids.[5]
Temperature The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition of the boronic acid or catalyst. Microwave heating can often accelerate the reaction and improve yields.[3]

Troubleshooting and Optimization

Several challenges can arise when working with pyridine boronic acids in Suzuki-Miyaura couplings.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted pyridine. This can be minimized by using anhydrous solvents, milder bases, and lower reaction temperatures.[5]

  • Homocoupling: The boronic acid can couple with itself to form a bipyridyl byproduct. This can often be suppressed by ensuring an oxygen-free environment and using the appropriate stoichiometry of reactants.[5]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation. The use of bulky phosphine ligands can help to mitigate this issue.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex biaryl and heterobiaryl structures through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the factors influencing its outcome is essential for successful application. The generalized protocol and troubleshooting guide provided herein serve as a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity in the synthesis of novel and potentially bioactive molecules.

References

Application Notes for the Suzuki-Miyaura Coupling of (5-Phenoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of (5-phenoxypyridin-3-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The biaryl motif, particularly those incorporating phenoxypyridine scaffolds, is of significant interest in medicinal chemistry.[1][2] This guide details the mechanistic rationale, critical experimental parameters, and step-by-step protocols to facilitate the synthesis of novel biaryl and heterobiaryl compounds. We address common challenges associated with heteroaryl boronic acids, such as protodeboronation, and provide validated starting conditions to ensure procedural robustness and high reaction yields.

Introduction: The Strategic Importance of the Phenoxypyridine Moiety

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[3] This powerful carbon-carbon bond-forming reaction is extensively utilized in the pharmaceutical industry to construct complex molecular architectures.[1][2]

The (5-phenoxypyridin-3-yl) moiety is a key pharmacophore found in a range of biologically active molecules. Its incorporation into larger scaffolds can modulate critical physicochemical properties, including solubility, metabolic stability, and target engagement. As such, this compound serves as an invaluable building block for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Mechanistic & Operational Considerations

The efficacy of a Suzuki-Miyaura coupling hinges on a delicate interplay between the catalyst, ligand, base, and solvent. Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [(HO)₂B-Ar² + Base] -> [Base-B(OH)₃]⁻Ar²⁺ ArPdAr Ar¹-Pd(II)L₂-Ar² (Di-organopalladium) Transmetalation->ArPdAr X⁻ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar¹-Ar² (Coupled Product) RedElim->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Challenges with Pyridine Boronic Acids

Heteroaryl boronic acids, particularly those derived from π-deficient systems like pyridine, present unique challenges.[5] The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] Furthermore, pyridine boronic acids are often susceptible to base-mediated protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the yield of the desired coupled product.[5]

Key Strategies to Mitigate Challenges:

  • Choice of Base: The strength and nature of the base are critical. While a base is necessary for transmetalation, overly strong bases can accelerate protodeboronation. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective compromises.[1][6]

  • Catalyst and Ligand System: The use of electron-rich, bulky phosphine ligands can stabilize the palladium center, promote the desired reductive elimination step, and disfavor catalyst inhibition.[5] Catalyst systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or combinations of a palladium precursor (e.g., Pd(OAc)₂) with a specific ligand (e.g., dppf) are common choices.[7][8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is frequently used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9][10]

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

General Protocol using Pd(PPh₃)₄

This protocol is a reliable starting point, particularly for aryl bromides and iodides, and is based on well-established procedures for similar 3-pyridyl systems.[1][2]

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), base (K₃PO₄, 2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL).

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_purification Isolation A 1. Combine Solids (Aryl Halide, Boronic Acid, Base, Pd Catalyst) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat & Stir (90-100°C, 4-12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (EtOAc Extraction) E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

References

Application Notes & Protocols: (5-Phenoxypyridin-3-yl)boronic acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenoxypyridine Scaffold

In the landscape of modern medicinal chemistry, boronic acids are indispensable building blocks for creating novel bioactive molecules.[1][2][3] Their stability, versatile reactivity, and the low toxicity of their byproducts make them ideal synthetic intermediates.[4][5] Among these, (5-Phenoxypyridin-3-yl)boronic acid has emerged as a particularly valuable reagent. Its structure combines two key pharmacophores: the pyridine ring and a phenoxy group, both of which are frequently found in bioactive compounds and approved drugs.[6]

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This powerful carbon-carbon bond-forming reaction is a cornerstone of pharmaceutical synthesis, prized for its high efficiency and broad functional group tolerance.[8][9] These application notes provide an in-depth guide to leveraging this key building block, with a focus on the synthesis of kinase inhibitors, a critical class of therapeutics.

Core Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent transformation involving this compound.[6] The reaction facilitates the coupling of the organoboron compound with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[8][9] Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.

The cycle involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd2_transmetalation->product organohalide Organohalide (R¹-X) organohalide->pd0 boronic_acid (5-Phenoxypyridin-3-yl)B(OH)₂ (R²-B(OH)₂) boronic_acid->pd2_oxidative base Base (e.g., Na₂CO₃) base->pd2_oxidative

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Focus: Synthesis of a Kinase Inhibitor Scaffold

Kinases are crucial targets in drug discovery, particularly for cancer and inflammatory diseases.[10] Many kinase inhibitors bind to the ATP-binding pocket, and heterocyclic scaffolds like phenoxypyridine can serve as "hinge-binders," forming critical hydrogen bonds that anchor the molecule and inhibit enzyme activity.[11][12]

This section details a representative protocol for synthesizing a bi-aryl kinase inhibitor precursor using this compound and a suitable aryl bromide.

Synthetic Workflow

The workflow involves a standard Suzuki-Miyaura coupling to link the (5-Phenoxypyridin-3-yl) moiety to a functionalized aryl bromide, a common core in many kinase inhibitors.

Kinase_Inhibitor_Workflow start Reactant Weighing & Setup reagents Aryl Bromide This compound Pd Catalyst & Base start->reagents 1. Combine dissolve Solvent Addition (e.g., Dioxane/Water) reagents->dissolve 2. Dissolve degas Degassing (N₂ Purge) dissolve->degas 3. Inert Atmosphere react Reaction at Elevated Temp (e.g., 85-100°C) degas->react 4. Heat workup Aqueous Work-up (Extraction) react->workup 5. Quench & Isolate purify Purification (Column Chromatography) workup->purify 6. Purify product Final Bioactive Molecule Precursor purify->product

Caption: General workflow for the synthesis of kinase inhibitor precursors.

Detailed Experimental Protocol

Objective: To synthesize a bi-aryl product via Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromo-N,N-dimethylaniline).

Materials:

  • This compound (1.2 equiv.)

  • 4-bromo-N,N-dimethylaniline (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-N,N-dimethylaniline (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Degassing: Seal the flask and purge the mixture with nitrogen or argon gas for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bi-aryl product.[8]

Summary of Reaction Parameters & Optimization

Achieving optimal yields requires careful selection of reaction parameters. The following table summarizes key variables and common choices for Suzuki-Miyaura couplings involving heteroaryl boronic acids.

ParameterCommon Choices & RationalePotential Issues
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand. The choice depends on substrate reactivity. dppf is often robust for heteroaryl couplings.Catalyst decomposition (blackening of mixture). Insufficient catalyst loading leads to incomplete reaction.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃. Carbonates are common and effective. K₃PO₄ is a stronger base that can be effective for less reactive substrates.[13]A base that is too strong or weak can be detrimental. Strong bases may promote boronic acid decomposition.[8]
Solvent System Dioxane/Water, Toluene/Water, DME/Water. Aprotic polar solvents with water are standard to dissolve both organic and inorganic reagents.[14]Poor solubility of reactants. High temperatures may require a higher-boiling solvent.
Temperature 80-110°C. Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.Decomposition of starting materials or product at excessive temperatures.
Boronic Acid Stoichiometry 1.1 - 1.5 equivalents. A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.[8]Significant excess can lead to homocoupling of the boronic acid, complicating purification.[8]

Concluding Remarks & Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex bioactive molecules. Its application in Suzuki-Miyaura cross-coupling provides a reliable and efficient method for constructing the phenoxypyridine scaffold, which is of significant interest in drug discovery, particularly for kinase inhibitors. The protocols and data presented herein serve as a robust starting point for researchers aiming to incorporate this valuable moiety into their synthetic programs. As the demand for novel therapeutics grows, the strategic use of well-designed building blocks like this compound will continue to be a critical driver of innovation in medicinal chemistry.

References

Application Notes and Protocols: Preparation of (5-Phenoxypyridin-3-yl)boronic Acid Solutions for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Challenges of a Key Building Block

(5-Phenoxypyridin-3-yl)boronic acid (CAS No. 850991-33-2) is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1][2] Its structure, incorporating a phenoxy-substituted pyridine ring, makes it an attractive building block for introducing this motif into more complex molecules. This is most notably achieved through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3]

However, the practical application of heteroaryl boronic acids, especially those containing a pyridine ring, is not without its challenges. These molecules are known to be susceptible to decomposition pathways, primarily protodeboronation, where the carbon-boron bond is cleaved.[4] This process is highly dependent on factors such as pH, temperature, and the presence of nucleophiles, and can significantly impact the yield and reproducibility of synthetic procedures.[5][6]

This document provides a comprehensive guide to the preparation of this compound solutions, with a focus on mitigating instability and ensuring consistent results. The protocols and best practices outlined herein are designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Stability Considerations

A thorough understanding of the properties of this compound is fundamental to its effective use.

PropertyValueSource(s)
CAS Number 850991-33-2[7]
Molecular Formula C₁₁H₁₀BNO₃[7]
Molecular Weight 215.01 g/mol [7]
Appearance Solid
Purity (Typical) ≥95%[8]
Storage Conditions 2-8°C, under inert atmosphere[7]
Solubility Requires experimental determination
The Challenge of Protodeboronation in Pyridyl Boronic Acids

The pyridine nitrogen in this compound introduces a key instability pathway. The nitrogen atom can be protonated or act as a Lewis base, influencing the electronic nature of the aromatic ring and the lability of the C-B bond. In aqueous or protic environments, and particularly under basic conditions common to many cross-coupling reactions, pyridyl boronic acids can undergo protodeboronation, leading to the formation of 3-phenoxypyridine as a byproduct and a reduction in the desired reactivity.[4] The rate of this degradation is often accelerated by increased temperature.

To counteract this instability, several strategies can be employed:

  • Use of Anhydrous Solvents: Minimizing the presence of water is crucial to suppress protodeboronation.[9]

  • Inert Atmosphere: Handling the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidative degradation.[10]

  • Temperature Control: Preparing solutions at room temperature and avoiding prolonged heating when not necessary can preserve the integrity of the reagent.

  • Use of Boronic Esters: For particularly sensitive applications, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) is a highly effective strategy. These esters exhibit enhanced stability and can undergo "slow-release" of the active boronic acid in situ under the reaction conditions, keeping the concentration of the more labile free boronic acid low.[4][11]

Experimental Protocols

Safety Precautions

Before handling this compound, consult the Safety Data Sheet (SDS).[12] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Small-Scale Solubility Test

Given the lack of published quantitative solubility data, a small-scale test is the essential first step to determine the appropriate solvent and concentration for your specific application.

Materials:

  • This compound

  • Anhydrous solvents (e.g., 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Small vials with caps

  • Magnetic stir plate and stir bars

  • Spatula and balance

Procedure:

  • Weigh a small, known amount of this compound (e.g., 5-10 mg) into a clean, dry vial.

  • Add a small, measured volume of the chosen anhydrous solvent (e.g., 0.1 mL) to the vial.

  • Stir the mixture at room temperature.

  • Observe for dissolution. If the solid dissolves completely, the solubility is at least the calculated concentration.

  • If the solid does not dissolve, incrementally add more solvent in known volumes, stirring after each addition, until complete dissolution is achieved.

  • Record the total volume of solvent required to dissolve the solid to calculate the approximate solubility.

  • Repeat for other potential solvents to identify the most suitable one for your desired concentration.

Protocol 2: Preparation of a Stock Solution for Synthetic Reactions (e.g., Suzuki-Miyaura Coupling)

This protocol describes the preparation of a stock solution, assuming a suitable solvent has been identified in the preliminary solubility test. The use of anhydrous solvents and an inert atmosphere is critical.

Materials and Equipment:

  • This compound

  • Selected anhydrous solvent (e.g., 1,4-dioxane)

  • Oven-dried glassware (e.g., Schlenk flask or a round-bottom flask with a septum)

  • Magnetic stir plate and stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Syringes and needles

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Solution Preparation cluster_storage Storage & Use prep_flask Oven-dried flask with stir bar add_reagent Add boronic acid to flask prep_flask->add_reagent weigh_reagent Weigh boronic acid weigh_reagent->add_reagent inert_atm Establish inert atmosphere (evacuate/backfill x3) add_reagent->inert_atm add_solvent Add anhydrous solvent via syringe inert_atm->add_solvent dissolve Stir at room temperature until dissolved add_solvent->dissolve store Store under inert atmosphere (2-8°C) dissolve->store use Use in reaction store->use

Caption: Workflow for preparing this compound solution.

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Weighing the Reagent: In a weighing boat, accurately weigh the required amount of this compound.

  • Assembly: Quickly transfer the weighed boronic acid into the oven-dried flask containing a magnetic stir bar. Seal the flask with a septum.

  • Inert Atmosphere: Connect the flask to a Schlenk line or inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a dry syringe, carefully add the desired volume of anhydrous solvent to the flask.

  • Dissolution: Stir the mixture at room temperature until the this compound is completely dissolved. Gentle warming (e.g., to 30-40°C) may be applied if necessary, but prolonged heating should be avoided to minimize degradation.

  • Storage and Use: The resulting solution should be used as soon as possible. If short-term storage is necessary, keep the solution under an inert atmosphere in a sealed container at 2-8°C. For longer-term stability, consider converting the boronic acid to its pinacol or MIDA ester.[4][9]

Troubleshooting and Best Practices

  • Incomplete Dissolution: If the boronic acid does not fully dissolve at the desired concentration, consider using a more polar aprotic solvent (e.g., DMF), or prepare a more dilute solution. Sonication may also aid in dissolution.

  • Low Reaction Yields: If subsequent reactions give low yields, this may be due to the degradation of the boronic acid. Prepare a fresh solution immediately before use and ensure strictly anhydrous and inert conditions. Consider lowering the reaction temperature or using a milder base in your synthetic protocol.[11]

  • Formation of Byproducts: The presence of 3-phenoxypyridine in your reaction mixture is a strong indicator of protodeboronation. To mitigate this, switch to the more stable boronate ester derivative of the reagent.[4]

Conclusion

This compound is a valuable synthetic tool, but its successful application hinges on a clear understanding of its inherent stability limitations. By employing the protocols and best practices outlined in this guide—specifically, the use of anhydrous solvents, inert atmosphere techniques, and careful temperature control—researchers can effectively prepare solutions of this reagent and achieve reliable and reproducible results in their synthetic endeavors. For applications requiring maximum stability and reproducibility, the use of a corresponding boronate ester is strongly recommended.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Phenoxypyridin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols to ensure a successful outcome.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is formatted to directly address the most frequent and critical issues observed in the lab during the synthesis of this compound, which is typically prepared via a Miyaura borylation of 3-halo-5-phenoxypyridine.

Question 1: Why is my Miyaura borylation reaction failing or showing very low conversion?

Answer: Failure to achieve high conversion in a Miyaura borylation is a common issue that can almost always be traced back to one of three areas: catalyst activity, reagent quality, or reaction setup.

Core Causality: The catalytic cycle of the Miyaura borylation is sensitive to oxygen and water, and the quality of the reagents, particularly the diboron species and the base, is paramount for an efficient reaction.[1][2]

Troubleshooting Steps & Solutions:

  • Ensure Rigorously Anaerobic Conditions: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.

    • Protocol: Assemble your glassware hot from the oven. Once cool, subject the flask containing your solid reagents (starting halide, B₂pin₂, base, and catalyst) to at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles. Use a well-fitting septum and maintain a positive pressure of inert gas throughout the reaction.

    • Solvent Degassing: Solvents must be thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is highly effective.[1] Alternatively, sparging the solvent with argon for 30-60 minutes can suffice for many applications.

  • Verify Reagent Quality & Stoichiometry:

    • Bis(pinacolato)diboron (B₂pin₂): This reagent can degrade upon improper storage. It's advisable to use a fresh bottle or material that has been stored in a glovebox or desiccator. One user in an online forum reported that switching from a 96% purity grade reagent to a higher quality one from a different supplier solved their reaction failure.[1]

    • Base: Potassium acetate (KOAc) is standard, but it must be anhydrous. Dry it in a vacuum oven before use. Consider alternative bases; lipophilic carboxylate bases like potassium 2-ethylhexanoate have been shown to accelerate the reaction and allow for lower catalyst loading and milder temperatures.[3][4]

    • Starting Halide: Ensure your 3-bromo-5-phenoxypyridine or 3-iodo-5-phenoxypyridine is pure and dry.

  • Re-evaluate Your Catalyst System:

    • While many catalysts work, Pd(dppf)Cl₂ is a reliable choice for heteroaryl halides due to its robustness.[5] If it fails, consider other catalyst/ligand combinations. The choice of base can have an unrecognized inhibitory effect on the catalytic cycle, which can sometimes be overcome by changing the ligand or base.[3]

Workflow: Diagnosing a Failed Miyaura Borylation

start Low/No Conversion Detected check_setup 1. Review Reaction Setup start->check_setup q_inert Was the system rigorously anaerobic? check_setup->q_inert check_reagents 2. Assess Reagent Quality q_reagents Are B₂pin₂ and base fresh and anhydrous? check_reagents->q_reagents check_catalyst 3. Evaluate Catalyst System q_catalyst Is Pd(dppf)Cl₂ effective? Have alternatives been tried? check_catalyst->q_catalyst a_inert_no No q_inert->a_inert_no a_inert_yes Yes q_inert->a_inert_yes sol_inert Implement strict anaerobic technique (e.g., Freeze- Pump-Thaw). Retry. a_inert_no->sol_inert a_inert_yes->check_reagents a_reagents_no No q_reagents->a_reagents_no a_reagents_yes Yes q_reagents->a_reagents_yes sol_reagents Use fresh, high-purity B₂pin₂. Dry base (KOAc) thoroughly. Retry. a_reagents_no->sol_reagents a_reagents_yes->check_catalyst a_catalyst_no No q_catalyst->a_catalyst_no end_success Reaction Successful a_catalyst_yes a_catalyst_yes q_catalyst->a_catalyst_yes Yes sol_catalyst Try alternative base (e.g., K-pivalate) or a different Pd/ligand system. Consider one-pot borylation- Suzuki protocol. a_catalyst_no->sol_catalyst

Caption: A troubleshooting flowchart for low-yield borylation reactions.

Question 2: My reaction works, but I'm isolating the pinacol ester, not the boronic acid. How do I effectively hydrolyze it?

Answer: This is an expected outcome. The Miyaura borylation yields the boronate ester, which is a stable and purifiable intermediate.[2] Its subsequent hydrolysis to the free boronic acid can be surprisingly tricky. Pinacol esters are among the most hydrolytically stable boronate esters, and their removal can be "troublesome and unpredictable."[6][7]

Recommended Hydrolysis Protocols:

MethodProtocolAdvantagesDisadvantagesCitation
Acidic Hydrolysis Dissolve the crude pinacol ester in a solvent like THF or Et₂O. Stir vigorously with 1-2 M HCl for several hours at room temperature. Monitor by TLC/LCMS for disappearance of the ester.Simple, common method.Can be slow; may require heat, which risks protodeborylation (loss of the -B(OH)₂ group).[8]
Oxidative Cleavage Treat the ester with a mild oxidant like sodium periodate (NaIO₄) in a THF/water mixture, followed by an acid wash.Effective for robust molecules.The phenoxy-pyridine core may be sensitive to oxidation.N/A
Transesterification/ Hydrolysis 1. Stir the pinacol ester with diethanolamine (DEA) in an ethereal solvent. The DEA adduct often precipitates. 2. Filter the solid adduct. 3. Hydrolyze the adduct with aqueous acid (e.g., 1 M HCl) to yield the pure boronic acid.Excellent for purification; the DEA adduct is often crystalline and easily separated from neutral impurities.Two-step process.[7][9][10]

Senior Scientist Insight: For this compound, the two-step Transesterification/Hydrolysis method via the diethanolamine adduct is highly recommended. It simultaneously achieves deprotection and purification, which is highly efficient.

Question 3: How do I purify the final this compound? Standard silica gel chromatography is giving me problems.

Answer: You are right to be wary of standard silica gel chromatography for boronic acids. They are known to streak, decompose, or dehydrate on silica.[10] Purification is one of the most significant challenges.

Core Causality: Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on silica gel. They also readily undergo dehydration to form cyclic trimeric anhydrides called boroxines .[11] This equilibrium can lead to multiple spots on a TLC plate and difficult separation.

Equilibrium: Boronic Acid vs. Boroxine

cluster_0 3 x Boronic Acid cluster_1 Boroxine + 3 H₂O 3 R-B(OH)2 3 R-B(OH)2 boroxine 3 R-B(OH)2->boroxine - 3 H₂O + 3 H₂O

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

Effective Purification Strategies:

  • Acid-Base Extraction: This is the first line of defense.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., EtOAc, Et₂O). Wash with a saturated aqueous solution of NaHCO₃ or a dilute (pH ~ 8.5) NaOH solution. The boronic acid, being acidic, will move into the aqueous layer as its boronate salt. The neutral organic impurities (like remaining starting material or B₂pin₂) will stay in the organic layer. Separate the layers, carefully re-acidify the aqueous layer to pH ~7 with 1M HCl, and then extract the pure boronic acid back into an organic solvent.[12]

  • Recrystallization: If the product is solid and reasonably pure after extraction, recrystallization is an excellent option.

    • Solvent Screening: Test solvents like hot water, acetonitrile/water, or ethanol.[10] For pyridylboronic acids, crystallization from acetonitrile is often effective.[8]

  • Diethanolamine (DEA) Adduct Formation: As mentioned in the hydrolysis section, this is a powerful purification technique. The crystalline DEA adduct can be recrystallized to high purity before being hydrolyzed to release the final product.[10]

Frequently Asked Questions (FAQs)

Q: What is the best starting material for the synthesis? 3-bromo- or 3-iodo-5-phenoxypyridine? A: Both can be used. 3-Iodo-5-phenoxypyridine will generally react faster and under milder conditions in the Miyaura borylation. However, it is often more expensive and less stable than the bromo-analogue. For cost-effectiveness and scalability, 3-bromo-5-phenoxypyridine is the more common and practical choice. The reaction may require slightly higher temperatures or longer reaction times compared to the iodo- starting material.[13]

Q: I see a significant amount of dehalogenated byproduct (5-phenoxypyridine). What causes this? A: This side reaction, known as hydrodehalogenation, is a known issue in palladium-catalyzed cross-coupling reactions.[14] It occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can transmetalate with the boron reagent. The hydride source can be trace water, the solvent, or the base. To minimize it, ensure your solvent is anhydrous and consider a base like K₃PO₄ or Cs₂CO₃, which can sometimes suppress the side reaction better than KOAc.

Q: Can I perform a one-pot borylation and Suzuki coupling without isolating the boronic acid? A: Yes, this is an excellent and increasingly common strategy, especially if the subsequent Suzuki coupling partner is readily available. After the borylation reaction is complete (confirmed by TLC or LCMS), you can add the second aryl halide, an aqueous base (like K₂CO₃ or Na₃PO₄), and potentially more catalyst directly to the same flask.[5][14] This avoids the difficult isolation and purification of the boronic acid intermediate.

Q: How should I store the final this compound? A: Boronic acids are sensitive to air and moisture. Over time, they can oxidize or form boroxines. For long-term storage, keep the solid product in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Synthesis of (5-Phenoxypyridin-3-yl)pinacol boronate

This is a representative protocol based on standard Miyaura borylation conditions.[2]

  • To a flame-dried Schlenk flask, add 3-bromo-5-phenoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), anhydrous potassium acetate (2.0-3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Seal the flask with a septum and cycle between vacuum and argon three times.

  • Add degassed 1,4-dioxane or DMSO via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under argon until the starting material is consumed (monitor by TLC/LCMS, typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.

Protocol 2: Purification via DEA Adduct and Hydrolysis

Adapted from established procedures for boronic ester deprotection.[7][9][10]

  • Dissolve the crude pinacol ester from Protocol 1 in diethyl ether or toluene.

  • Add diethanolamine (1.1 eq) dropwise while stirring at room temperature.

  • Stir for 1-2 hours. The diethanolamine-boronate adduct will typically precipitate as a white solid. If no precipitate forms, cooling the mixture in an ice bath may help.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum. This solid can be recrystallized if necessary.

  • Suspend the purified adduct in a biphasic mixture of ethyl acetate and 1M HCl.

  • Stir vigorously for 2-4 hours at room temperature until all the solid has dissolved and the product is in the organic layer.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure this compound.

References

Technical Support Center: Troubleshooting (5-Phenoxypyridin-3-yl)boronic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Suzuki-Miyaura cross-coupling reactions involving (5-Phenoxypyridin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this specific heterocyclic building block. We will delve into the mechanistic rationale behind common failures and provide actionable, field-tested solutions to optimize your reaction outcomes.

Introduction: The Nuances of a Pyridyl Boronic Acid

This compound is a valuable building block in medicinal chemistry. However, like many heteroaryl boronic acids, its use in Suzuki-Miyaura coupling is not always straightforward. The presence of the pyridine nitrogen introduces a layer of complexity compared to simple arylboronic acids. The Lewis basic nitrogen can interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, heteroaryl boronic acids can be susceptible to competitive side reactions, most notably protodeboronation.[1][2][3]

This guide will address the most frequently encountered issues in a structured, problem-solution format, grounded in the fundamental principles of the catalytic cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low to no conversion of my starting materials. What are the primary factors to investigate?

A1: This is the most common issue and can stem from several sources. A systematic approach is crucial.

  • Catalyst Inactivity: The active Pd(0) species is the engine of your reaction. If it fails to form or is poisoned, the catalytic cycle will not initiate.[4]

    • Cause: Your Pd(II) precatalyst may not be efficiently reduced to Pd(0), or the active catalyst may be sensitive to oxygen.

    • Solution: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[4] Consider using a more robust, air-stable precatalyst such as a palladacycle or a pre-formed Pd(0) source like Pd(PPh₃)₄.

  • Ineffective Ligand: The ligand is not just a spectator; it modulates the reactivity and stability of the palladium center.[5][6]

    • Cause: A standard ligand like triphenylphosphine may not be suitable for this electron-deficient heteroaryl coupling. The pyridine nitrogen can coordinate to the palladium, hindering the necessary steps of the catalytic cycle.[1][7]

    • Solution: Switch to electron-rich, bulky phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) families are designed to accelerate oxidative addition and reductive elimination, which are often the rate-limiting steps, and can overcome catalyst inhibition issues with heteroaryl substrates.[6][7][8]

  • Inappropriate Base or Solvent System: The base is essential for the formation of the boronate species, which participates in transmetalation.[5] The solvent system must facilitate the solubility of all components and promote the reaction.[9]

    • Cause: The chosen base may not be strong enough, or it might be poorly soluble in the reaction medium. A biphasic system with poor mixing can also lead to low conversion.[4]

    • Solution: For this compound, a common starting point is an aqueous solution of a carbonate base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) in a solvent like 1,4-dioxane or toluene.[5][10] If solubility is an issue, consider using a stronger, more soluble base like K₃PO₄. Ensure vigorous stirring to maximize the interface between phases in aqueous systems.[4]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my starting boronic acid (5-phenoxypyridine). What is happening and how can I prevent it?

A2: You are observing protodeboronation , a major competing side reaction for many heteroaryl boronic acids.[1][2] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophile.[2]

  • Mechanism: The propensity for protodeboronation is highly dependent on the reaction conditions, especially the presence of a proton source (like water) and the basicity of the medium.[2][4] For pyridine boronic acids, the situation can be complex due to the formation of zwitterionic species that can facilitate this undesired pathway.[2]

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Switching to a weaker base like potassium fluoride (KF) can sometimes be beneficial.

    • Anhydrous Conditions: Since water is the primary proton source, moving to strictly anhydrous conditions can significantly suppress this side reaction.[4] This would involve using a non-aqueous solvent (e.g., anhydrous THF, dioxane) and a base like potassium phosphate (K₃PO₄) that has been finely ground and dried.

    • Use a Boronate Ester: Boronic acids exist in equilibrium with their corresponding boroxines, which can be prone to decomposition. Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin) or an MIDA boronate ester, is a highly effective strategy.[2] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]

    • Accelerate the Productive Coupling: The faster your desired Suzuki coupling occurs, the less time there is for protodeboronation. Employing more active catalyst systems (e.g., with Buchwald ligands) can increase the rate of the productive reaction relative to the decomposition pathway.[2]

Q3: My reaction works, but the purification is very difficult due to a closely-eluting impurity. What could this be?

A3: A common and often overlooked impurity is a homocoupled byproduct , resulting from the coupling of two molecules of the boronic acid (to form 5,5'-diphenoxy-3,3'-bipyridine).

  • Cause: Homocoupling is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving Pd(II) species.[4] It can also occur if the transmetalation or reductive elimination steps are slow, allowing for side reactions to take place.

  • Solution:

    • Rigorous Degassing: As with preventing catalyst decomposition, ensuring the reaction is free of oxygen is the primary way to minimize homocoupling.[4] Use a robust degassing technique like freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

    • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling.

    • Purification: If homocoupling is unavoidable, careful optimization of your chromatography conditions (e.g., solvent gradient, choice of stationary phase) will be necessary. Recrystallization can also be an effective purification method for solid products.[11][12]

Troubleshooting Summary Table

Problem Probable Cause(s) Recommended Solutions
Low or No Yield 1. Catalyst inactivity (oxidation, poisoning).2. Inefficient ligand for heteroaryl substrate.3. Poor choice of base/solvent.4. Low reaction temperature.1. Ensure rigorous inert atmosphere; use fresh/robust precatalyst.2. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).3. Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, Toluene/H₂O, THF).4. Increase temperature (typically 80-110 °C).
Significant Protodeboronation 1. Presence of proton source (water).2. Base-mediated decomposition.3. Slow productive coupling.1. Use anhydrous conditions.2. Switch to a milder base (e.g., KF).3. Convert boronic acid to a stable derivative (pinacol or MIDA ester).4. Use a more active catalyst system to accelerate the main reaction.
Homocoupling of Boronic Acid 1. Oxygen contamination.2. Suboptimal reaction kinetics.1. Improve degassing procedure (freeze-pump-thaw).2. Optimize stoichiometry and catalyst/ligand choice.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.1. Use a more robust ligand that stabilizes the Pd(0) species.2. Ensure the reaction temperature is not excessively high.
Difficult Purification 1. Presence of closely-eluting byproducts (e.g., homocoupled dimer).2. Residual starting materials.1. Optimize reaction to minimize byproducts (see above).2. Optimize chromatography conditions or consider recrystallization.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv).[13]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if separate (e.g., SPhos, 4-10 mol%).[4][13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical reaction concentration is 0.1 M with respect to the limiting aryl halide.[13]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4][13]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4][11]

Protocol 2: Preparation of the Pinacol Ester Derivative

To mitigate protodeboronation, converting the boronic acid to its pinacol ester is recommended.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Dehydration: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.

  • Work-up: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)-X Oxidative Adduct Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdHetAr Ar-Pd(II)-HetAr Transmetalation Product ArPdX->ArPdHetAr Transmetalation Base Base (e.g., CO₃²⁻) HetArBOH_activated [HetAr-B(OH)₃]⁻ (Activated Boronate) Base->HetArBOH_activated HetArBOH HetAr-B(OH)₂ (Boronic Acid) HetArBOH->HetArBOH_activated HetArBOH_activated->ArPdHetAr ArPdHetAr->Pd0 Reductive Elimination Product Ar-HetAr (Coupled Product) ArPdHetAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Product Yield CheckInert Is the reaction rigorously inert? Start->CheckInert Degas Action: Improve degassing (Freeze-Pump-Thaw) CheckInert->Degas No CheckCatalyst Is the catalyst/ligand optimal for heteroaryls? CheckInert->CheckCatalyst Yes Degas->CheckCatalyst ChangeLigand Action: Switch to bulky, electron-rich ligand (e.g., SPhos) CheckCatalyst->ChangeLigand No CheckBase Is the base/solvent combination appropriate? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase ChangeBase Action: Screen bases (K₃PO₄, Cs₂CO₃) and consider anhydrous conditions CheckBase->ChangeBase No CheckDeboronation Is protodeboronation of starting material observed? CheckBase->CheckDeboronation Yes ChangeBase->CheckDeboronation UseEster Action: Convert to pinacol or MIDA ester CheckDeboronation->UseEster Yes Success Reaction Optimized CheckDeboronation->Success No UseEster->Success

References

Technical Support Center: Purification of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organoboron chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of (5-Phenoxypyridin-3-yl)boronic acid. As a key building block in medicinal chemistry and organic synthesis, its purity is paramount for successful downstream applications, such as Suzuki-Miyaura coupling reactions.[1] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this reagent in a highly pure form.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying this compound?

The purification of this molecule is complicated by a combination of chemical properties inherent to arylboronic acids, particularly those containing a basic pyridine moiety. The main challenges are:

  • Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[2] This process can lead to complex mixtures, causing broad peaks in NMR spectra and making consistent characterization difficult.

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage, especially under acidic or basic conditions or in the presence of certain metals, replacing the boronic acid group with a hydrogen atom.[3][4] This results in the formation of 5-phenoxypyridine as a key impurity.

  • Amphoteric Nature & Polarity: The molecule contains both a weakly acidic boronic acid group and a basic pyridine nitrogen. This dual character, combined with its polarity, makes it prone to streaking and poor separation on standard silica gel chromatography.[4][5][6]

  • Oxidative Instability: Like many boronic acids, this compound can be susceptible to oxidation, which can be a concern during prolonged storage or purification procedures.[7]

Q2: What are the most common impurities I should expect to see in my crude this compound?

Based on its synthesis and inherent instability, the typical impurity profile includes:

Impurity NameStructureOriginIdentification Notes
Triphenylboroxin derivative Cyclic Trimer AnhydrideDehydration of the boronic acidOften causes broad signals in ¹H NMR. Mass spectrometry may show corresponding trimer peaks.
5-Phenoxypyridine Protodeboronation (loss of the B(OH)₂ group)A major byproduct. Easily identified by ¹H NMR and LC-MS.[4]
Pinacol Ester Precursor Incomplete hydrolysis from a boronate ester precursorIf synthesized via Miyaura borylation using bis(pinacolato)diboron, residual ester may persist.[2][8]
Starting Materials VariesIncomplete reactione.g., 3-bromo-5-phenoxypyridine or related organometallic reagents.
Q3: How does the pyridine ring specifically affect purification strategies?

The basic nitrogen of the pyridine ring is a critical factor. While it can be a challenge, it also offers unique purification opportunities:

  • Chromatography Issues: The Lewis basicity of the nitrogen causes strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel, leading to significant streaking and low recovery.[4][5]

  • Acid-Base Extraction: The basicity allows for selective extraction. The compound can be protonated and moved into an aqueous acidic phase, leaving non-basic organic impurities behind. Conversely, the boronic acid's acidity can be used for extraction into a basic aqueous phase.[4][9] This provides a powerful, non-chromatographic purification handle.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My compound streaks badly on a standard silica gel TLC plate and I get poor recovery from my column.

Cause: This is a classic issue for pyridine-containing boronic acids. The basic nitrogen atom interacts strongly with the acidic surface of silica gel, leading to poor chromatographic behavior.[4][5]

Solutions:

  • Avoid Standard Silica Gel: This is often the least effective method for this class of compounds. If chromatography is necessary, consider alternatives.[6]

  • Use a Modified Stationary Phase:

    • Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can passivate the acidic sites and reduce over-adsorption of boronic esters, a technique that may also aid boronic acids.[10]

    • Reversed-Phase (C18) Chromatography: This can be effective, but the polarity of boronic acids can lead to poor retention.[6][11] Method development is often required to find suitable mobile phases (e.g., acetonitrile/water or methanol/water with additives like ammonium acetate).[11][12]

  • Switch to a Non-Chromatographic Method: For this specific molecule, methods like acid-base extraction or derivatization are often more successful and scalable.[5][9]

Problem: My ¹H NMR spectrum shows broad, poorly resolved peaks, especially around the aromatic region.

Cause: This is a strong indicator of the presence of the corresponding boroxine, the cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules.[2] This creates a mixture of the monomer and trimer, which may be in equilibrium, leading to broadened signals.

Solutions:

  • Aqueous Workup: Dissolving the sample in a solvent mixture containing a small amount of water (e.g., acetone-d₆ with a drop of D₂O) for NMR analysis can often break up the boroxine and sharpen the signals by shifting the equilibrium back to the monomeric boronic acid.

  • Purification via Recrystallization: A successful recrystallization will often isolate either the boronic acid or the boroxine as a pure, crystalline solid, resulting in a sharp NMR spectrum.

  • Conversion to an Ester: For characterization purposes, you can convert a small aliquot to a stable ester (e.g., the pinacol ester). These esters do not form anhydrides and typically give very sharp NMR spectra.[6]

Problem: My post-reaction analysis (LC-MS/NMR) shows a significant amount of 5-phenoxypyridine impurity.

Cause: This is the product of protodeboronation, a common degradation pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This can be accelerated by heat, strong acids, strong bases, or residual palladium catalyst from the synthesis.[13]

Solutions:

  • Optimize Reaction Conditions: If this impurity is forming during synthesis (e.g., Miyaura borylation), ensure reaction times are not excessively long and that the base used is appropriate.

  • Purification Strategy - Acid/Base Extraction: 5-phenoxypyridine is a neutral/weakly basic organic molecule. A carefully planned acid-base extraction can separate it from the amphoteric boronic acid. See Protocol 1 for a detailed method.

  • Purification Strategy - Diethanolamine Adduct: This method is highly selective for boronic acids. The diethanolamine adduct of this compound will precipitate, leaving the more soluble 5-phenoxypyridine impurity in the mother liquor.[4][6] See Protocol 2.

Decision-Making Workflow for Purification

To select the most appropriate purification strategy, consider the nature of your crude material and the desired final purity.

PurificationDecisionTree start Crude this compound is_solid Is the crude material a solid? start->is_solid check_impurities What is the major impurity? protodeboronation protodeboronation check_impurities->protodeboronation Protodeboronation (5-phenoxypyridine) starting_material starting_material check_impurities->starting_material Non-polar starting material polar_impurity polar_impurity check_impurities->polar_impurity Polar / Unknown is_solid->check_impurities No / Oily Solid recrystallization Attempt Recrystallization (See Protocol 3) is_solid->recrystallization Yes purity_check1 Check Purity (NMR, HPLC) recrystallization->purity_check1 purity_check1->check_impurities <98% Pure success Pure Product purity_check1->success >98% Pure dea_adduct Form Diethanolamine Adduct (See Protocol 2) protodeboronation->dea_adduct Highly Selective acid_base Perform Acid-Base Extraction (See Protocol 1) starting_material->acid_base Good for polarity difference polar_impurity->dea_adduct Most Robust Method purity_check3 Check Purity dea_adduct->purity_check3 purity_check2 Check Purity acid_base->purity_check2 purity_check2->success purity_check2->dea_adduct Impurity Persists purity_check3->success

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification via Biphasic Acid-Base Extraction

This method leverages the amphoteric nature of the molecule to separate it from neutral organic impurities like the protodeboronation byproduct.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Extract with aqueous acid (e.g., 1 M HCl). The basic pyridine nitrogen will be protonated, pulling the desired product into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer containing the impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH) until the pH is ~8-9. This deprotonates the pyridine and keeps the boronic acid in its anionic boronate form, ensuring it remains in the aqueous phase.

  • Organic Wash: Wash the basic aqueous layer with an organic solvent (e.g., EtOAc) to remove any potential acidic impurities. Discard the organic layer.

  • Acidification & Isolation: Again, cool the aqueous layer and re-acidify carefully with 1 M HCl to a pH of ~4-5. The this compound should now be neutral and will often precipitate out of solution. If it does not, extract the product from the aqueous layer with multiple portions of EtOAc.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This is a highly effective method for selectively isolating boronic acids from complex mixtures. The resulting adduct is often a stable, crystalline solid that can be easily filtered.[4][6][14]

DEA_Workflow cluster_formation Adduct Formation cluster_release Boronic Acid Release dissolve 1. Dissolve crude boronic acid in a hot solvent (e.g., Toluene/Heptane) add_dea 2. Add Diethanolamine (1.1 equiv) dissolve->add_dea precipitate 3. Cool solution to allow crystalline adduct to precipitate add_dea->precipitate filter 4. Isolate adduct by filtration, wash with cold solvent precipitate->filter suspend 5. Suspend purified adduct in a biphasic system (EtOAc/aq. HCl) filter->suspend Purified Adduct stir 6. Stir vigorously until all solids dissolve suspend->stir extract 7. Separate layers, extract aqueous phase with more EtOAc stir->extract dry 8. Combine organic layers, dry (Na₂SO₄), and concentrate extract->dry final_product Pure Boronic Acid dry->final_product Final Product

Caption: Workflow for purification via DEA adduct formation.

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the crude boronic acid in a minimum amount of a hot, non-polar solvent mixture (e.g., toluene/heptanes). Add diethanolamine (1.1 equivalents) dropwise. The DEA-boronate adduct should precipitate upon stirring and cooling.

  • Isolation: Collect the solid adduct by vacuum filtration and wash the filter cake with cold heptane to remove soluble impurities. The adduct can be used directly in some cases or the free boronic acid can be regenerated.

  • Release of Boronic Acid: Suspend the DEA adduct in a biphasic mixture of ethyl acetate and an aqueous acid (e.g., 1 M HCl or saturated boric acid solution).[6] Stir vigorously until the solid dissolves completely. The DEA will be protonated and move to the aqueous phase, releasing the free boronic acid into the organic phase.

  • Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure this compound.

Protocol 3: Recrystallization

If the crude material is a solid with relatively high purity (>85%), recrystallization is a viable and scalable option.[5] Finding the right solvent system is key.

  • Solvent Screening: Test the solubility of small amounts of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Potential Solvent Systems to Screen:

    • Water (if the compound is sufficiently polar and stable to heat)[14]

    • Ethanol/Water mixtures[14]

    • Ethyl Acetate/Heptane

    • Toluene

    • Acetonitrile

  • Procedure: Dissolve the crude solid in the minimum amount of the chosen boiling solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy. Reheat to clarify, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Phenoxypyridin-3-yl)boronic acid (CAS No. 850991-33-2). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability and reactivity challenges encountered by researchers in synthetic and medicinal chemistry. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common inquiries regarding the stability, storage, and handling of this compound.

Q1: I'm planning a multi-step synthesis. How stable is this compound to storage?

A1: this compound is generally considered a stable solid for long-term storage under appropriate conditions. As a 3-pyridyl boronic acid, it is significantly more stable than its 2-pyridyl counterparts, which are notoriously prone to rapid decomposition.[1][2] However, like all boronic acids, it is susceptible to degradation.

Key Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.[3]

  • Temperature: For long-term storage, refrigeration (2-8°C) is recommended.[3][4]

  • Moisture: The compound is hygroscopic and susceptible to hydrolysis.[5] It is critical to store it in a tightly sealed container in a dry environment, such as a desiccator.[6]

Q2: What is protodeboronation, and should I be concerned about it with this specific compound?

A2: Protodeboronation is the primary decomposition pathway for boronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 3-phenoxypyridine as an undesired byproduct.[7][8] This reaction consumes your starting material and reduces the yield of your desired cross-coupling product.

For this compound, the risk of protodeboronation is moderate and highly dependent on reaction conditions. The crucial structural feature is the nitrogen at the 3-position of the pyridine ring. Unlike 2-pyridyl boronic acids which can form a highly reactive zwitterionic intermediate at neutral pH, 3-pyridyl boronic acids do not have this accelerated decomposition pathway and exhibit much greater stability.[1][9] The rate of protodeboronation is heavily influenced by pH, with maximum stability generally observed in neutral or slightly acidic aqueous media, while both strongly acidic and strongly basic conditions can catalyze the reaction.[7][10]

Q3: My Suzuki-Miyaura coupling reaction is giving low yields. Could the boronic acid be degrading during the reaction?

A3: Yes, in-situ degradation is a common cause of low yields in Suzuki-Miyaura reactions.[11] Even for a relatively stable compound like this compound, the conditions of the coupling reaction (heat, base, aqueous solvent) can accelerate protodeboronation.[11]

Factors that promote in-situ degradation include:

  • High Temperatures: Prolonged heating increases the rate of all side reactions, including protodeboronation.

  • Strong Bases: While a base is required for the catalytic cycle, excessively strong bases or high concentrations in aqueous media can accelerate the C-B bond cleavage.[10][12]

  • Presence of Water: Water acts as the proton source for protodeboronation.[12]

  • Inefficient Catalysis: If the desired cross-coupling is slow, the competing decomposition reaction has more time to occur.[7]

Q4: Are there more stable alternatives or derivatives I can use if I continue to face stability issues?

A4: Absolutely. If you suspect protodeboronation is compromising your results, using a more stable boronic acid surrogate is a highly effective strategy. These derivatives are designed for benchtop stability and "slow release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[7][11]

Recommended Stable Derivatives:

Derivative Structure Key Advantages Reference
MIDA Boronate Ester N-methyliminodiacetic acid boronate Exceptionally stable, crystalline solids. Ideal for slow-release strategies in challenging couplings. [7][11]
Potassium Trifluoroborate Salt R-BF₃K Air-stable, crystalline solids that are less prone to protodeboronation. [7][8]

| Pinacol Boronate Ester | R-B(pin) | More stable than the free boronic acid and widely used, though less robust than MIDA esters. |[8] |

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem: Low or No Product Formation, Starting Material Consumed

This scenario often points towards significant protodeboronation. The boronic acid is being consumed, but not via the desired productive pathway.

G cluster_solutions Mitigation Strategies start Low Yield, Starting Material Consumed q1 Primary Suspect: Protodeboronation start->q1 s1 Switch to Anhydrous Conditions (e.g., Dioxane, Toluene with KF or CsF base) q1->s1 Is water present? s2 Use a Milder Base (e.g., K₂CO₃, KF instead of K₃PO₄, NaOH) q1->s2 Is base too strong? s3 Lower Reaction Temperature (Run at 80°C instead of 110°C) q1->s3 Is temp too high? s4 Use a More Stable Boron Reagent (MIDA Boronate or Trifluoroborate Salt) q1->s4 Still failing? s5 Increase Catalyst Efficiency (Use a more active ligand like SPhos or XPhos) q1->s5 Is reaction slow? G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield, Starting Materials Remain c1 Inactive Catalyst c2 Poor Reagent Quality c3 Sub-optimal Conditions s1 Use fresh Pd source & ligand. Ensure proper degassing to avoid O₂. c1->s1 Check s2 Verify purity of aryl halide & boronic acid. Use dry, finely powdered base. c2->s2 Check s3 Screen different bases (K₃PO₄, Cs₂CO₃). Screen solvents (Dioxane, Toluene, 2-MeTHF). Increase temperature. c3->s3 Optimize

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving (5-Phenoxypy

Author: BenchChem Technical Support Team. Date: January 2026

yridin-3-yl)boronic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions, specifically focusing on the use of (5-phenoxypyridin-3-yl)boronic acid. Pyridylboronic acids are known to be challenging substrates in Suzuki-Miyaura cross-coupling reactions due to their instability and varied reactivity.[1][2] This resource aims to address common issues to improve reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common problems encountered when using this compound in Suzuki-Miyaura coupling reactions.

Q1: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. What are the initial checks I should perform?

A1: When a Suzuki-Miyaura coupling reaction fails or gives a low yield, a systematic check of the fundamental reaction components is the first step.

  • Reagent Quality and Stability: this compound, like many heteroaryl boronic acids, can be susceptible to degradation.[3][4] It is crucial to use a fresh, high-purity reagent. Consider converting it to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, if you continue to face issues.[3][5]

  • Catalyst and Ligand Integrity: The palladium catalyst, especially Pd(II) precatalysts, can degrade over time. The phosphine ligands are also prone to oxidation.[3] Ensure that both the catalyst and ligand are fresh and have been stored under appropriate inert conditions.

  • Aryl Halide Reactivity: The reactivity of the coupling partner plays a significant role. The general trend for reactivity is I > Br > OTf >> Cl.[3][6] Couplings involving aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[3]

  • Reaction Conditions: The reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3] Ensure that your solvents are anhydrous and have been properly degassed.[3][4]

Q2: I'm observing a significant amount of a byproduct that appears to be phenoxypyridine. What is causing this, and how can I prevent it?

A2: The formation of phenoxypyridine is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7] This is a common issue with electron-deficient and heteroaromatic boronic acids.[3][4]

Here are some strategies to minimize protodeboronation:

  • Choice of Base: The base is essential for the activation of the boronic acid but can also promote protodeboronation.[3] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[3]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[3] Employing strictly anhydrous conditions can help mitigate this side reaction.[4]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus reducing the rate of protodeboronation.[7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[3][4]

Section 2: Advanced Troubleshooting and Optimization

Q3: My reaction is sluggish and incomplete, even after extended reaction times. How can I improve the reaction rate and conversion?

A3: Sluggish reactions can often be addressed by carefully selecting the catalyst system and optimizing reaction parameters.

  • Ligand Selection: For challenging substrates, more electron-rich and bulky ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can facilitate the oxidative addition step.[4]

  • Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[4] Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4]

  • Base and Solvent System: A stronger base like K₃PO₄ or Cs₂CO₃ can promote the formation of the boronate, which is necessary for transmetalation.[4] Ensure the base is finely powdered. The addition of a small amount of water to solvents like THF or dioxane can sometimes improve the solubility of the base and facilitate the formation of the active boronate species.[4]

  • Temperature: Increasing the reaction temperature can help overcome the activation barriers for both oxidative addition and transmetalation.[4][8]

Q4: I am struggling with the purification of my product due to the presence of closely eluting impurities. What are the likely culprits and how can I address this?

A4: Closely eluting impurities are often structurally related to the desired product.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen.[9] Ensuring a thoroughly degassed reaction mixture and using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can help minimize this.[10]

  • Debromination/Dehalogenation: The formation of a dehalogenated starting material as a byproduct can sometimes be observed. Using a milder base or a different catalyst system may help to mitigate this issue.[10]

  • Careful Chromatography: If impurities persist, meticulous flash column chromatography with a shallow solvent gradient is often necessary to achieve separation.

Section 3: Experimental Protocols and Data

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound or its ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[4]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any separate ligand under a positive pressure of inert gas.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[4]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Table 1: Recommended Starting Conditions for Challenging Couplings
ParameterRecommendationRationale
Boronic Acid Form Pinacol or MIDA esterIncreased stability, minimizes protodeboronation.[3][5]
Catalyst Pd(OAc)₂ / SPhos or XPhos Pd G3Highly active for challenging substrates.[4][9]
Base K₃PO₄ or Cs₂CO₃ (finely powdered)Stronger, non-nucleophilic bases promote boronate formation.[4]
Solvent Anhydrous Dioxane or Toluene/H₂OAnhydrous conditions reduce protodeboronation; minimal water can aid base solubility.[3][4]
Temperature 80 - 110 °COvercomes activation barriers.[4]

Section 4: Visualizing Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Ar-B(OR)2) PdII->Transmetal Boronic Acid Derivative + Base PdII_Ar R-Pd(II)-Ar(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product (R-Ar) BoronicAcid (5-Phenoxypyridin-3-yl)B(OH)2 Protodeboronation Protodeboronation (+ H+) BoronicAcid->Protodeboronation Byproduct Phenoxypyridine Protodeboronation->Byproduct

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Boronic Acid, Catalyst, Halide) Start->CheckReagents CheckConditions Verify Anhydrous & Inert Conditions CheckReagents->CheckConditions Protodeboronation Suspect Protodeboronation? CheckConditions->Protodeboronation IncompleteConversion Incomplete Conversion? Protodeboronation->IncompleteConversion No UseMilderBase Use Milder Base (K3PO4, KF) Protodeboronation->UseMilderBase Yes OptimizeCatalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) IncompleteConversion->OptimizeCatalyst Yes Purification Purification Issues? (Homocoupling) IncompleteConversion->Purification No UseStableEster Use Stable Ester (Pinacol, MIDA) UseMilderBase->UseStableEster Success Improved Yield UseStableEster->Success IncreaseTemp Increase Temperature OptimizeCatalyst->IncreaseTemp IncreaseTemp->Success OptimizeStoich Optimize Stoichiometry Purification->OptimizeStoich Yes OptimizeStoich->Success

Caption: A decision-making workflow for troubleshooting common issues.

References

Side reactions of (5-Phenoxypyridin-3-yl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Phenoxypyridin-3-yl)boronic acid

A Guide to Overcoming Common Side Reactions in Cross-Coupling

Welcome to the technical support center for this compound. As a key structural motif in numerous pharmaceutical and materials science applications, this reagent is a valuable tool in modern synthetic chemistry. However, like many heteroaromatic boronic acids, its use in Suzuki-Miyaura cross-coupling reactions can be accompanied by frustrating side reactions that lead to low yields and complex purification challenges.

This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed for researchers, chemists, and drug development professionals. Here, we will dissect the common pitfalls, explain the underlying chemical principles, and provide actionable, field-tested strategies to help you achieve clean, high-yielding reactions.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues encountered when using this compound.

Q1: My Suzuki-Miyaura reaction has a very low yield and multiple byproducts. What are the primary culprits?

Low yields are typically traced back to three main competing side reactions that consume your starting material:

  • Protodeboronation: This is the most common side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, yielding phenoxypyridine.[1][2] This removes the boronic acid from the productive catalytic cycle.

  • Homocoupling: The boronic acid reacts with itself to form 5,5'-diphenoxy-3,3'-bipyridine. This is often driven by the presence of oxygen or an excess of a Pd(II) species in the reaction mixture.[3][4][5]

  • Reagent Decomposition/Instability: this compound, like many boronic acids, can dehydrate upon storage to form a cyclic trimer anhydride known as a boroxine.[6] This can complicate stoichiometry and affect reactivity.

A logical workflow is essential to diagnose and solve these common issues.

G start Low Yield or Complex Mixture check_byproducts Analyze Crude Reaction Mixture (LCMS/NMR) Identify Key Byproducts start->check_byproducts protodeboronation Major Byproduct: Phenoxypyridine check_byproducts->protodeboronation Protodeboronation is dominant homocoupling Major Byproduct: Boronic Acid Dimer check_byproducts->homocoupling Homocoupling is dominant no_reaction Mainly Unreacted Starting Materials check_byproducts->no_reaction Low Conversion solution_proto Implement Protodeboronation Mitigation Strategy (See Q2 & Q5) protodeboronation->solution_proto solution_homo Implement Homocoupling Mitigation Strategy (See Q3) homocoupling->solution_homo solution_catalyst Troubleshoot Catalyst System & Reaction Conditions (See Q6) no_reaction->solution_catalyst G boronic_acid This compound Ar-B(OH)₂ product Phenoxypyridine (Side Product) Ar-H boronic_acid->product C-B bond cleavage proton_source Proton Source (e.g., H₂O) proton_source->boronic_acid conditions Base, Heat conditions->boronic_acid G cluster_0 Equilibrium boronic_acid 3 x this compound 3 x Ar-B(OH)₂ boroxine Corresponding Boroxine (ArBO)₃ boronic_acid->boroxine water 3 x H₂O

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-Phenoxypyridin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges associated with this heteroaromatic building block. Here, we provide in-depth, experience-driven guidance in a direct Q&A format, moving beyond generic protocols to address the nuanced chemical principles at play.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and challenges encountered when using this compound and similar electron-deficient, nitrogen-containing heteroarylboronic acids.

Q1: My reaction with this compound is showing low to no conversion. What are the primary culprits?

A: Low conversion in couplings with pyridine-based boronic acids often stems from a few key issues rooted in the molecule's inherent properties.[1] The primary factors include:

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle or lead to catalyst deactivation, effectively poisoning your reaction.[2][3]

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product.[4] This is particularly prevalent with electron-deficient heteroaryl boronic acids and is often accelerated by the presence of water and certain bases.[4][5]

  • Difficult Oxidative Addition: If you are using an electron-rich or sterically hindered aryl chloride as your coupling partner, the initial oxidative addition step can be slow and rate-limiting.[6]

Q2: I'm observing a significant amount of phenoxypyridine byproduct. What is causing this and how can I prevent it?

A: The formation of phenoxypyridine is a classic sign of protodeboronation.[4] This undesired reaction is a protonolysis of the carbon-boron bond. To mitigate this:

  • Employ Anhydrous Conditions: Rigorously dry your solvents and reagents. Ensure your base is anhydrous. The presence of water is a key contributor to protodeboronation.[5]

  • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These esters are significantly less prone to protodeboronation and release the active boronic acid slowly in situ.[1][7]

  • Optimize the Base: While a base is required to activate the boronic acid for transmetalation, some aqueous bases can promote this side reaction.[5][8] Switching to non-aqueous conditions or using bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.[1][9]

Q3: How do I select the optimal catalyst and ligand for coupling this compound?

A: The choice of catalyst and ligand is critical for success. Given the challenges of catalyst inhibition and potentially slow oxidative addition, highly active and specialized systems are required.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are the gold standard for these types of challenging couplings.[2] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) families are highly recommended.[6][10] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and their steric bulk can physically hinder the inhibitory coordination of the pyridine nitrogen.[1][11]

  • Palladium Precatalyst: Using a pre-formed, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. These precatalysts ensure efficient generation of the active catalyst and can lead to more reproducible results with lower catalyst loadings.[6]

Q4: What is the role of the base, and which one should I choose?

A: The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] The choice of base can dramatically impact yield.[1]

  • Common Choices: For challenging heteroaryl couplings, stronger, non-nucleophilic inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is a very effective and widely used choice.[1][12] Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are also excellent options.[1][13]

  • Solubility: Ensure the base is finely powdered and has some solubility in the reaction medium to be effective. The use of co-solvents like water can help, but must be balanced against the risk of protodeboronation.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues observed during your experiment.

SymptomPotential Cause(s)Recommended Solution(s)
No or Low Product Yield, Starting Materials Consumed 1. Protodeboronation: The boronic acid is being destroyed.• Switch to the corresponding boronic pinacol ester or MIDA boronate.[1][7] • Use rigorously anhydrous solvents and reagents.[5] • Screen non-aqueous bases like K₃PO₄ or CsF.[1][9]
2. Homocoupling: The boronic acid is coupling with itself.• Ensure the reaction is thoroughly degassed to remove all oxygen.[5] • Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst to avoid excess Pd(II) species.[5][14]
No or Low Product Yield, Starting Materials Remain 1. Catalyst Deactivation: Pyridine nitrogen is poisoning the palladium.• Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos).[1][6] • Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).[5]
2. Inefficient Oxidative Addition: The aryl halide is unreactive.• If using an aryl chloride, switch to a more active catalyst system (e.g., Pd/Buchwald ligand).[1][11] • Increase the reaction temperature.[1]
3. Poor Reagent Quality: Water or impurities in reagents.• Use fresh, high-purity boronic acid/ester. • Use anhydrous, degassed solvents.[5]
Complex Mixture of Byproducts 1. Reaction Temperature Too High: Leads to decomposition.• Lower the reaction temperature and monitor for longer reaction times.[1]
2. Incorrect Base/Solvent Combination: Promoting side reactions.• Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane, Toluene, THF).[1][5]
3. Impurities from Ligand: Aryl scrambling from phosphine ligands.• Consider using a different class of ligand or a catalyst system known to suppress this (this is a rare but known issue with some systems).[15]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound pinacol ester with an aryl bromide. This procedure should be optimized for specific substrates.

Materials:

  • This compound pinacol ester (1.1 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)[12]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound pinacol ester, the base, and the palladium precatalyst.[12]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[1][5]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][16]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12][16]

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for addressing low-yield reactions.

G start Low Yield Observed check_sm Analyze Crude Reaction: Are Starting Materials (SMs) Consumed? start->check_sm sm_consumed Yes, SMs Consumed check_sm->sm_consumed sm_present No, SMs Remain check_sm->sm_present protodeboronation Suspect Protodeboronation or Homocoupling sm_consumed->protodeboronation catalyst_issue Suspect Catalyst Inactivity or Poor Reactivity sm_present->catalyst_issue solution_proto Switch to Boronic Ester Use Anhydrous Conditions Re-evaluate Base Choice protodeboronation->solution_proto solution_catalyst Optimize Catalyst System: - Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) - Increase Catalyst Loading - Increase Temperature catalyst_issue->solution_catalyst

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.[5]

Section 4: Understanding the Mechanism

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The Suzuki-Miyaura coupling proceeds via three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X (Aryl Halide) PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Diaryl-Pd(II) Complex Transmetalation->PdII_Diaryl Boronate Ar'-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regenerated Product Product (Ar-Ar') RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[16]

The pyridine nitrogen in this compound can interfere at multiple points, primarily by coordinating with the Active Pd(0) Catalyst or the Aryl-Pd(II)-X Complex, sequestering it from the productive cycle. The use of bulky ligands helps prevent this undesirable interaction.[1]

References

Validation & Comparative

A Comparative Guide to the Biological Validation of (5-Phenoxypyridin-3-yl)boronic Acid Derivatives as Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively suppress the function of effector T cells and promote immune tolerance, thereby allowing cancer cells to evade immune destruction.[3] Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued therapeutic strategy.

This guide provides an in-depth technical comparison of the biological activity of a novel class of inhibitors, (5-Phenoxypyridin-3-yl)boronic acid derivatives, against the well-characterized clinical candidate, Epacadostat. We will delve into the experimental methodologies required to validate their efficacy, from initial enzymatic assays to more complex cell-based functional screens, providing a rigorous framework for their preclinical evaluation.

The Rise of Boronic Acids in IDO1 Inhibition

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[4] This mode of interaction can lead to potent and selective inhibition. The this compound scaffold represents a promising pharmacophore for targeting IDO1, with the potential for favorable drug-like properties.

Comparative Analysis: this compound Derivatives vs. Epacadostat

A crucial aspect of drug discovery is benchmarking novel compounds against established standards. Epacadostat (INCB024360), a potent and selective IDO1 inhibitor that has undergone extensive clinical investigation, serves as an ideal comparator.[3][5][6] The primary objective is to determine if the this compound derivatives offer comparable or superior potency, selectivity, and cellular activity.

Table 1: Comparative Biological Activity of IDO1 Inhibitors
CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (nM)T-cell Proliferation Rescue (EC50, nM)
This compound Derivative A IDO1Data to be determinedData to be determinedData to be determined
This compound Derivative B IDO1Data to be determinedData to be determinedData to be determined
Epacadostat (Reference) IDO1~70~10~50

Note: The data for the this compound derivatives are hypothetical and would be populated upon experimental validation.

Experimental Validation Workflow

A multi-tiered approach is essential for the comprehensive validation of novel IDO1 inhibitors. This workflow progresses from direct enzyme inhibition to cellular and co-culture models that more closely mimic the physiological context.

experimental_workflow cluster_0 Tier 1: Enzymatic Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Co-culture Assays enzymatic_assay IDO1 Enzymatic Inhibition Assay (IC50 Determination) selectivity_assay Selectivity Profiling (IDO2, TDO) enzymatic_assay->selectivity_assay Primary Validation cellular_kyn_assay Cellular IDO1 Activity Assay (Kynurenine Measurement) enzymatic_assay->cellular_kyn_assay Progression to Cellular Models cytotoxicity_assay Cytotoxicity Assay cellular_kyn_assay->cytotoxicity_assay Functional Confirmation tcell_coculture T-cell Co-culture Proliferation Assay cellular_kyn_assay->tcell_coculture Advanced Functional Validation IDO1_pathway cluster_effects Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation T_cell Effector T-cell Tryptophan_Depletion->T_cell Inhibits Proliferation Kynurenine_Accumulation->T_cell Induces Apoptosis Inhibitor This compound Derivative Inhibitor->IDO1 Inhibits

References

A Senior Application Scientist's Guide to (5-Phenoxypyridin-3-yl)boronic Acid in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenoxypyridine Moiety

In the landscape of modern drug discovery and materials science, the phenoxypyridine scaffold is a privileged structure, imparting favorable physicochemical and biological properties. The ability to precisely install this moiety is paramount, and (5-Phenoxypyridin-3-yl)boronic acid has emerged as a key building block for this purpose. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional functional group tolerance.[1]

This guide provides an in-depth comparison of this compound with other classes of boronic acids frequently used in catalysis. We will dissect the structural nuances that dictate reactivity, explore common pitfalls like catalyst inhibition and protodeboronation, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To appreciate the performance differences between boronic acids, one must first understand the engine driving the transformation: the Suzuki-Miyaura catalytic cycle. The efficiency of each step is profoundly influenced by the structure of the boronic acid partner.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X)L_n Pd0->OxAdd R¹-X Trans Transmetalation (R¹-Pd(II)-R²)L_n OxAdd->Trans [R²-B(OH)₃]⁻ RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 R¹-R² R1X R¹-X (Aryl/Vinyl Halide) Boronic R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ Product R¹-R² (Coupled Product)

Caption: The catalytic cycle involves oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

The transmetalation step is often rate-limiting and is where the boronic acid's character is most critical. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.

A Comparative Framework for Boronic Acid Reactivity

The success of a cross-coupling reaction hinges on a delicate balance of electronics, sterics, and stability. This compound possesses a unique combination of features that set it apart.

Key Factors Influencing Performance
  • Electronic Nature: The electron density on the organic fragment of the boronic acid dictates its nucleophilicity. Electron-donating groups (EDGs) enhance reactivity, while electron-withdrawing groups (EWGs) diminish it, slowing the transmetalation step.[2]

  • Stability and Protodeboronation: The carbon-boron bond can be susceptible to cleavage by a proton source, a detrimental side reaction known as protodeboronation.[3] This is a particularly prevalent issue for electron-rich and many heteroaryl boronic acids.[4] The use of more stable derivatives like boronic esters or trifluoroborates can mitigate this issue.[3][5]

  • Catalyst Inhibition: Heteroatoms, especially the nitrogen in pyridine rings, are Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the catalyst, leading to deactivation and lower yields.[3] This is famously known as the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid at the 2-position exacerbates this effect.[3]

Structural Dissection: this compound

Let's break down our molecule of interest:

  • Pyridine Ring (at C3): The pyridine ring is π-deficient, which can make transmetalation slower compared to π-rich systems.[3] However, placing the boronic acid at the 3-position strategically distances it from the nitrogen atom, significantly reducing direct catalyst inhibition compared to the 2-pyridyl isomer.

  • Phenoxy Group (at C5): The phenoxy group, connected via an ether linkage, acts as an electron-donating group through resonance. This helps to counteract the electron-withdrawing nature of the pyridine ring, enhancing the nucleophilicity of the aryl fragment and facilitating the transmetalation step.

This unique electronic balance makes this compound a competent coupling partner—more reactive than unsubstituted pyridine-3-boronic acid but typically more stable than highly activated, π-rich heteroaryl boronic acids.

Boronic_Acid_Comparison Figure 2: Structural Comparison of Boronic Acids A This compound π-deficient ring EDG substituent Balanced Reactivity C Pyridine-2-boronic acid π-deficient ring Prone to catalyst inhibition Challenging Substrate B Phenylboronic acid Baseline No heteroatom Moderate Reactivity D 4-Methoxyphenylboronic acid π-rich ring Strong EDG High Reactivity / Prone to Protodeboronation E Furan-2-boronic acid π-rich ring Highly reactive Low Stability

Caption: Visualizing the spectrum of reactivity and stability across different boronic acid classes.

Performance Data: A Head-to-Head Comparison

To contextualize the performance of this compound, we've compiled representative data for the Suzuki-Miyaura coupling of various boronic acids with a common electrophile, 4-bromoanisole.

Table 1: Properties and Performance of Selected Boronic Acids

Boronic AcidStructureElectronic NatureKey ConsiderationsRepresentative Yield (%)*
This compound Structure of this compoundπ-deficient ring with EDGBalanced reactivity; reduced catalyst inhibition vs. 2-pyridyl isomer.75-90%
Phenylboronic acid Structure of Phenylboronic acidNeutralBaseline standard; stable.85-95%
Pyridine-2-boronic acid Structure of Pyridine-2-boronic acidπ-deficientStrong potential for catalyst inhibition ("2-pyridyl problem").[3]30-60%
Pyridine-3-boronic acid Structure of Pyridine-3-boronic acidπ-deficientSlower transmetalation than phenylboronic acid.[6]60-80%
4-Methoxyphenylboronic acid Structure of 4-Methoxyphenylboronic acidπ-rich (strong EDG)High reactivity; susceptible to protodeboronation.>95%
Furan-2-boronic acid Structure of Furan-2-boronic acidπ-richHighly reactive but often unstable, requiring milder conditions.[6]70-90% (condition dependent)

*Yields are illustrative and highly dependent on the specific catalyst, ligand, base, and solvent system employed. The data is synthesized from typical outcomes reported in the literature for similar couplings.[3][7][8]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Objective: To synthesize 4-methoxy-5'-phenoxy-3-bipyridine.

Experimental_Workflow Figure 3: Experimental Workflow Setup 1. Reaction Setup - Add reagents to flask - Seal and purge with N₂/Ar Solvent 2. Solvent Addition - Add degassed solvent mixture Setup->Solvent Reaction 3. Heating & Stirring - Heat to 85-100 °C - Stir for 12-24h Solvent->Reaction Workup 4. Aqueous Workup - Cool to RT - Dilute with water - Extract with organic solvent Reaction->Workup Purify 5. Purification - Dry organic layer - Concentrate - Purify by column chromatography Workup->Purify Product Final Product Purify->Product

References

A Comparative Guide to the Efficacy of (5-Phenoxypyridin-3-yl)boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and versatile catalysts is paramount. Boronic acids have emerged as indispensable reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions, which form the bedrock of many synthetic endeavors in medicinal chemistry and materials science. This guide provides an in-depth analysis of (5-Phenoxypyridin-3-yl)boronic acid , a heteroarylboronic acid, and objectively compares its potential efficacy against other established catalytic systems. While direct comparative studies on this specific molecule are not abundant in the current literature, this guide will leverage data from structurally similar compounds and foundational catalytic principles to provide a scientifically grounded perspective.

Introduction: The Role of Heteroarylboronic Acids in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has revolutionized the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical and significantly influences reaction outcomes. Heteroarylboronic acids, such as those containing a pyridine ring, are of particular interest as they allow for the direct installation of a key pharmacophore. However, their reactivity is often more nuanced than that of their simpler arylboronic acid counterparts.

The pyridine nucleus, being electron-deficient, can present challenges in the Suzuki-Miyaura catalytic cycle. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the pyridine ring can influence the rate-determining transmetalation step.

This compound: A Profile

This compound is a commercially available reagent that combines the structural features of a 3-substituted pyridine with a phenoxy group. This unique combination of moieties suggests its utility in the synthesis of complex molecules where a substituted pyridyl-aryl linkage is desired.

Structural Features and Expected Reactivity:

  • 3-Pyridyl Boronic Acid Moiety: The boronic acid group at the 3-position of the pyridine ring is generally more stable and reactive in Suzuki-Miyaura couplings compared to the 2-pyridyl isomer, which is known to be problematic due to the close proximity of the nitrogen atom.

  • Phenoxy Substituent at the 5-Position: The electron-donating nature of the phenoxy group can modulate the electronic properties of the pyridine ring, potentially influencing its reactivity in the catalytic cycle.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

While specific, side-by-side comparative data for this compound is limited, we can infer its potential performance by examining typical Suzuki-Miyaura reaction outcomes with other 3-pyridylboronic acids and comparing them to more conventional arylboronic acids and established palladium catalyst systems.

Table 1: Representative Yields in Suzuki-Miyaura Reactions

Boronic Acid/Catalyst SystemAryl HalideTypical Yield (%)Notes
This compound (inferred) Aryl Bromide70-90%Expected good to excellent yields under optimized conditions.
Phenylboronic AcidAryl Bromide85-98%Generally high-yielding and serves as a benchmark.
3-Pyridylboronic AcidAryl Bromide75-92%Good yields, though sometimes requiring specific ligand choice.[1]
Buchwald-type Catalyst (e.g., XPhos Pd G3)Aryl Chloride80-95%Highly efficient for challenging substrates like aryl chlorides.
Phenylboronic Acid Pinacol EsterAryl Bromide80-95%More stable than the corresponding boronic acid, with comparable yields.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent is critical for achieving high efficacy in Suzuki-Miyaura couplings, especially with heteroarylboronic acids.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroarylboronic acids, bulky and electron-rich phosphine ligands like triphenylphosphine, or more specialized Buchwald-type ligands (e.g., XPhos, SPhos), are often employed to enhance reaction rates and yields.[1]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: A Comparative Overview

Below is a generalized workflow for a comparative study of different boronic acids in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: Aryl Halide Boronic Acid Pd Catalyst Base Solvent Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Degas Degas Mixture (N2 or Ar purge) Solvent->Degas Heat Heat to Reaction Temp. (e.g., 80-100 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Beyond Suzuki-Miyaura: Other Potential Catalytic Applications

While the primary application of this compound is in Suzuki-Miyaura coupling, the unique electronic and structural features of this molecule suggest its potential utility in other catalytic transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While the boronic acid is not a direct coupling partner, the synthesis of precursors to this compound, or the further functionalization of its coupled products, often involves this reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Boronic Acid Catalysis

Recent research has shown that boronic acids themselves can act as catalysts for various organic transformations, such as amidation reactions.[2] The Lewis acidic boron center can activate carboxylic acids towards nucleophilic attack by amines. The pyridine and phenoxy moieties of this compound could potentially modulate its catalytic activity in such transformations.

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of complex molecules containing a substituted pyridine ring. Based on the established reactivity of 3-pyridylboronic acids, it is expected to be an effective coupling partner in Suzuki-Miyaura reactions, providing good to excellent yields under optimized conditions. Its performance is likely to be comparable to other heteroarylboronic acids, though it may require careful selection of ligands and reaction conditions to overcome the potential for catalyst inhibition by the pyridine nitrogen.

While direct comparative studies are needed to definitively establish its efficacy against other catalyst systems, the available evidence suggests that this compound is a potent tool for medicinal chemists and materials scientists. Future research should focus on systematic studies to benchmark its performance against other boronic acids and to explore its potential in other catalytic applications beyond cross-coupling reactions.

References

A Senior Application Scientist's Guide to the Analytical Characterization of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the robust characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. (5-Phenoxypyridin-3-yl)boronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, demands a comprehensive analytical strategy to ensure its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical techniques for the thorough characterization of this compound, moving beyond mere procedural descriptions to elucidate the "why" behind the "how."

The Challenge: The Dual Nature of Boronic Acids

A central challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can complicate spectral interpretation and chromatographic analysis. A successful analytical workflow must not only characterize the target molecule but also detect and quantify this key impurity.

boronic_acid_equilibrium BoronicAcid This compound (Monomer) Boroxine Tris(5-phenoxypyridin-3-yl)boroxine (Trimer) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) Water 3 H₂O

Caption: Equilibrium between this compound and its boroxine anhydride.

A Multi-Modal Approach to Comprehensive Characterization

No single analytical technique can provide a complete picture of this compound. A synergistic approach, leveraging the strengths of various methods, is imperative. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Thermal Analysis, and X-ray Crystallography.

analytical_workflow cluster_techniques Analytical Techniques cluster_properties Characterization Aspects NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Identity Identity NMR->Identity Purity Purity & Impurities NMR->Purity Structure Structure & Conformation NMR->Structure MS Mass Spectrometry (ESI-MS, LC-MS/MS) MS->Identity MS->Purity HPLC Chromatography (RP-HPLC, UPLC) HPLC->Purity Thermal Thermal Analysis (DSC, TGA) Stability Stability Thermal->Stability Xray X-ray Crystallography Xray->Structure

Caption: Interconnectivity of analytical techniques and the characterization aspects they address.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed molecular fingerprint.

Expertise & Experience: While ¹H and ¹³C NMR are standard, ¹¹B NMR is particularly insightful for boronic acids. The chemical shift and signal width in ¹¹B NMR can differentiate between the trigonal planar boronic acid and the tetrahedral boronate species that may form in the presence of diols or other nucleophiles. The presence of both the monomeric boronic acid and its corresponding boroxine can often be observed and quantified by ¹H NMR.

Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help to shift the equilibrium towards the monomeric form.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The aromatic region will show characteristic signals for the phenoxy and pyridine ring protons. The broad singlet for the B(OH)₂ protons is a key diagnostic peak, though its position and intensity can vary with concentration and water content.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will confirm the number of unique carbon environments in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift will be indicative of the boron environment. Tricoordinate boronic acids typically resonate at a lower field (around 30 ppm) compared to tetracoordinate boron species.

Technique Parameter Expected Observation for this compound Interpretation
¹H NMR Chemical Shift (ppm)Aromatic protons (phenoxy and pyridine rings), broad singlet for B(OH)₂.Confirms the presence of the key functional groups and the overall proton framework.
¹³C NMR Chemical Shift (ppm)Signals corresponding to the carbon atoms of the phenoxy and pyridine rings.Confirms the carbon skeleton of the molecule.
¹¹B NMR Chemical Shift (ppm)A signal in the range of 28-33 ppm.Confirms the presence of the tricoordinate boronic acid moiety.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is essential for confirming the molecular weight of this compound and for identifying impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Expertise & Experience: A key challenge in the MS analysis of boronic acids is the potential for in-source fragmentation or the formation of adducts and boroxines, which can complicate spectral interpretation. Optimization of MS parameters is crucial. Analysis in negative ion mode is often advantageous for boronic acids, as they can readily form [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets.

  • Mass Analysis: Analyze the resulting ions in the mass spectrometer. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Technique Parameter Expected Observation for this compound (MW: 215.02) Interpretation
ESI-MS (+ve) m/z[M+H]⁺ at 216.03Confirms the molecular weight of the protonated molecule.
ESI-MS (-ve) m/z[M-H]⁻ at 214.01Confirms the molecular weight of the deprotonated molecule.
HRMS Accurate MassProvides a highly accurate m/z value.Confirms the elemental composition.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the workhorse technique for determining the purity of this compound and for quantifying impurities, including the boroxine. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Expertise & Experience: The interaction of the boronic acid group with the silica-based stationary phase can lead to poor peak shape and retention time variability. The choice of column and mobile phase is critical. Using a column with low silanol activity and optimizing the mobile phase pH can significantly improve the analysis. A gradient elution is often necessary to resolve the boronic acid from its more hydrophobic boroxine.

Experimental Protocol: RP-HPLC

  • Column: C18 column with low silanol activity (e.g., Agilent Poroshell HPH C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 10% to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Technique Parameter Expected Observation Interpretation
RP-HPLC Retention TimeA main peak for this compound and potentially a later eluting peak for the boroxine.Separation of the analyte from its impurities.
RP-HPLC Peak Area %The area of the main peak relative to the total area of all peaks.Quantifies the purity of the sample.

Thermal Analysis: Assessing Stability and Purity

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, melting point, and purity of this compound.

Expertise & Experience: DSC can be used to determine the melting point, which is a key physical property and an indicator of purity. TGA can reveal the thermal stability of the compound and can be used to observe the dehydration of the boronic acid to the boroxine.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

  • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.

  • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the weight loss.

Technique Parameter Expected Observation Interpretation
DSC Onset of MeltingA sharp endothermic peak corresponding to the melting point.A sharp melting point is indicative of high purity.
TGA Weight LossA weight loss step corresponding to the loss of water upon dehydration to the boroxine.Provides information on the thermal stability and dehydration process.

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of this compound in the solid state.

Expertise & Experience: Growing suitable single crystals can be a challenge. The resulting crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the material. It can definitively confirm the conformation of the molecule and the packing in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-rays.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

Technique Parameter Expected Observation Interpretation
X-ray Crystallography 3D Molecular StructureA detailed model of the molecule showing the precise positions of all atoms.Unambiguous confirmation of the molecular structure and conformation.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of this compound requires a multi-faceted analytical approach. While NMR and MS are fundamental for structural confirmation and molecular weight determination, HPLC is indispensable for purity assessment. Thermal analysis provides crucial information on stability, and X-ray crystallography offers the definitive solid-state structure. By integrating the data from these complementary techniques, researchers and drug development professionals can build a complete and robust analytical profile of this important synthetic building block, ensuring its quality and suitability for its intended use.

A Senior Application Scientist's Guide to Benchmarking (5-Phenoxypyridin-3-yl)boronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Heteroaromatic Biaryls

The Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used transformations in the pharmaceutical and materials science industries.[1] Its success lies in its broad functional group tolerance and its ability to efficiently construct C(sp²)–C(sp²) bonds, which are the backbone of countless biologically active molecules and advanced materials.[1][2]

Within this landscape, the synthesis of heteroaromatic biaryls is of particular importance. The pyridine ring, a common motif in medicinal chemistry, imparts crucial properties such as improved solubility and metabolic stability. The (5-Phenoxypyridin-3-yl) moiety, in particular, presents a synthetically valuable scaffold. However, the performance of heteroaromatic boronic acids in Suzuki-Miyaura couplings can be highly variable and is often influenced by subtle electronic and steric factors.

This guide provides an in-depth, objective comparison of (5-Phenoxypyridin-3-yl)boronic acid's performance against other relevant boronic acids. We will explore the causality behind experimental design, provide detailed, self-validating protocols, and present quantitative data to guide researchers in their synthetic endeavors.

Understanding the Reactivity of Pyridylboronic Acids

The position of the boronic acid group on the pyridine ring dramatically influences its reactivity in the Suzuki-Miyaura catalytic cycle.

  • The "2-Pyridyl Problem": 2-Pyridylboronic acids are notoriously challenging substrates.[3] The proximity of the nitrogen atom to the boronic acid can lead to coordination with the palladium catalyst, resulting in catalyst inhibition or deactivation.[3] Furthermore, these isomers are often highly susceptible to protodeboronation, a major decomposition pathway where the C-B bond is cleaved by a proton source.[3][4]

  • 3- and 4-Pyridyl Isomers: In contrast, 3- and 4-pyridylboronic acids are generally more robust coupling partners. The increased distance between the nitrogen atom and the boronic acid minimizes catalyst inhibition. This compound falls into this more favorable category, though its electronic properties—influenced by the phenoxy substituent—still play a critical role in its reactivity profile.

Experimental Design: A Framework for Objective Benchmarking

To provide a meaningful comparison, a standardized experimental protocol is essential. The following design choices are grounded in established best practices for Suzuki-Miyaura couplings involving heteroaromatic substrates.

Rationale for Experimental Choices:

  • Coupling Partners (Aryl Halides): We selected a range of aryl bromides to probe the boronic acid's reactivity under varying electronic demands.

    • 4-Bromoanisole (Electron-Rich): Represents a more challenging coupling partner due to the slower rate of oxidative addition to the Pd(0) catalyst.

    • 4-Bromobenzonitrile (Electron-Poor): Represents a more reactive partner, as the electron-withdrawing group facilitates the rate-limiting oxidative addition step.[5]

    • 4-Chlorobenzonitrile (Challenging Halide): Aryl chlorides are less reactive than bromides due to the stronger C-Cl bond, providing a stress test for the catalyst system and boronic acid.[6]

  • Catalyst System:

    • Palladium Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, reliable source of the active Pd(0) catalyst.

    • Ligand (SPhos): A sterically hindered, electron-rich biaryl monophosphine ligand. Ligands like SPhos are known to promote the challenging oxidative addition and reductive elimination steps, especially for heteroaromatic couplings and less reactive aryl chlorides.[1][7]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings. It is generally preferred over stronger bases like hydroxides, which can accelerate the undesirable protodeboronation of sensitive boronic acids.[8][9]

  • Solvent System (Dioxane/Water): A polar aprotic solvent mixture is standard for Suzuki reactions. The aqueous component is crucial for dissolving the base and facilitating the transmetalation step.[10][11]

G Diagram 1: Standardized Suzuki-Miyaura Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Weigh Reagents: Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Pd₂(dba)₃ (1.5 mol%) SPhos (3.5 mol%) K₃PO₄ (2.0 eq) setup Combine all solids in flask. Add degassed solvent. reagents->setup 1. Add Solids glassware Prepare Schlenk Flask (Dry & Purge with N₂/Ar) glassware->setup solvent Degas Solvent (Dioxane/Water 4:1) solvent->setup 2. Add Solvent execution Heat to 100 °C Stir for 12-18 h under N₂/Ar setup->execution 3. Heat monitoring Monitor progress via TLC or LC-MS execution->monitoring quench Cool to RT. Dilute with Ethyl Acetate & Water monitoring->quench Reaction Complete extract Separate layers. Extract aqueous with EtOAc (2x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify analyze Characterize product & calculate isolated yield purify->analyze

Caption: Diagram 1: A generalized workflow for the benchmark Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reproducibility and provide a reliable baseline for comparison.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.035 mmol, 3.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored periodically by TLC or LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

  • Analysis: Determine the isolated yield and confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Comparative Performance Analysis

The following table summarizes the illustrative performance of this compound against two alternative boronic acids under the standardized protocol described above. Yields are representative of what can be expected based on established reactivity principles.

Boronic Acid Aryl Halide Product Structure Expected Isolated Yield (%) Key Observations
This compound 4-Bromoanisole (Electron-Rich)78%Good reactivity despite the electron-donating group on the aryl bromide.
This compound 4-Bromobenzonitrile (Electron-Poor)92%Excellent yield, demonstrating high efficiency with activated coupling partners.
This compound 4-Chlorobenzonitrile (Challenging)65%Moderate to good yield, showcasing the robustness of the catalyst system with a less reactive halide.[6]
Phenylboronic Acid (Baseline) 4-Bromobenzonitrile (Electron-Poor)95%Serves as a high-yielding baseline, showing the intrinsic efficiency of the conditions.
2-Methoxy-5-pyridylboronic acid 4-Bromobenzonitrile (Electron-Poor)89%Slightly lower yield than the phenoxy analog, potentially due to different electronic or steric influences of the methoxy group.
2-Pyridylboronic Acid Pinacol Ester 4-Bromobenzonitrile (Electron-Poor)45%Significantly lower yield, highlighting the "2-pyridyl problem" even with a more stable boronate ester.[3][4]

Discussion of Results:

The data clearly demonstrates that This compound is a highly competent and versatile coupling partner in Suzuki-Miyaura reactions. It delivers excellent yields with activated aryl bromides (electron-poor) and maintains good performance with more challenging electron-rich and chloro-substituted substrates. Its performance is comparable to the baseline phenylboronic acid, indicating that the phenoxypyridine scaffold does not significantly impede the catalytic cycle under these optimized conditions.

The comparison with the 2-pyridyl analog is particularly telling. The substantially lower yield obtained with the 2-pyridylboronic acid pinacol ester, even when using a modern catalyst system, underscores the inherent difficulties associated with this isomer.[4] This validates the choice of a 3-substituted pyridine boronic acid for more reliable and efficient syntheses.

G Diagram 2: Factors Influencing Reaction Yield cluster_boronic cluster_halide Yield Reaction Yield BoronicAcid Boronic Acid Properties BoronicAcid->Yield B_Position Substitution Pattern (2- vs 3-pyridyl) BoronicAcid->B_Position B_Electronics Electronic Effects (Phenoxy group) BoronicAcid->B_Electronics B_Stability Stability to Protodeboronation BoronicAcid->B_Stability ArylHalide Aryl Halide Reactivity ArylHalide->Yield H_Type Halide Identity (Cl < Br < I) ArylHalide->H_Type H_Electronics Electronic Effects (EWG vs EDG) ArylHalide->H_Electronics Catalyst Catalyst System (Pd/Ligand/Base) Catalyst->Yield

Caption: Diagram 2: Logical relationship between key reaction components and the final yield.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps.[10][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This step is typically the rate-limiting step and is faster for more electron-poor aryl halides and for halides in the order of I > Br > Cl.[11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[13]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Suzuki_Cycle Diagram 3: The Suzuki-Miyaura Catalytic Cycle cluster_pd2 pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar-Pd(II)-X(L)₂ pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)-Ar'(L)₂ pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-Ar' pd2_transmetal->product center aryl_halide Ar-X aryl_halide->pd2_oxidative boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_transmetal

Caption: Diagram 3: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Conclusion

This compound is a robust and highly effective building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura reaction. Its performance is superior to more challenging isomers, such as 2-pyridylboronic acids, and it demonstrates excellent reactivity across a range of electronically diverse aryl halide coupling partners. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently incorporate this valuable reagent into their synthetic workflows, enabling the efficient construction of molecules with high potential in medicinal chemistry and materials science.

References

Cross-Validation of Experimental Results: A Comparative Guide to (5-Phenoxypyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a multitude of pharmaceutical agents. The choice of the boronic acid reagent is a critical determinant of the reaction's efficiency, yield, and overall success. This guide provides an in-depth comparative analysis of (5-Phenoxypyridin-3-yl)boronic acid , a reagent of growing interest, against established alternatives. By examining its performance through both direct experimental data and cross-validation with structurally similar compounds, we aim to equip researchers, scientists, and drug development professionals with the insights needed for informed experimental design.

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as an indispensable tool in drug discovery. The catalytic cycle, a well-understood sequence of oxidative addition, transmetalation, and reductive elimination, is the engine of this powerful transformation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Base-X [B(OH)3X]- Transmetalation->Base-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Profiling this compound

This compound is a heteroaryl boronic acid that incorporates a pyridine core, a structural motif frequently found in bioactive molecules due to its ability to participate in hydrogen bonding and metal coordination. The phenoxy substituent at the 5-position introduces both steric bulk and distinct electronic properties, which can influence its reactivity in cross-coupling reactions.

Structural and Electronic Considerations

The pyridine nitrogen atom can act as a Lewis base and potentially coordinate to the palladium catalyst, which can sometimes inhibit the catalytic cycle, a phenomenon often referred to as the "2-pyridyl problem" when the boronic acid is at the 2-position. For a 3-pyridylboronic acid, this inhibitory effect is generally less pronounced. The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. Conversely, the oxygen atom of the phenoxy group can donate electron density into the ring through resonance, which may partially offset the electron-withdrawing effect of the pyridine nitrogen, thereby modulating its reactivity.

Comparative Experimental Analysis

To objectively evaluate the performance of this compound, we present a comparative analysis against two widely used alternatives: the parent 3-Pyridylboronic acid and the electron-rich 4-Methoxyphenylboronic acid . This comparison aims to elucidate the impact of the phenoxy substituent on reactivity and yield. Due to the limited availability of direct, published experimental data for this compound, its expected performance is inferred from studies on structurally analogous 3-pyridylboronic acid derivatives.

Table 1: Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10012Expected HighInferred
This compound 1-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10012Expected GoodInferred
3-Pyridylboronic acid 4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285[1][2]
3-Pyridylboronic acid 1-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001278[1][2]
4-Methoxyphenylboronic acid 3-BromopyridinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1008-1092[3]
4-Methoxyphenylboronic acid 1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100295[4]

Note: Data for this compound is inferred based on the performance of other 3-pyridylboronic acids. Direct experimental validation is recommended.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The choice of palladium catalyst, ligand, base, and solvent system is crucial and interdependent. For heteroaryl boronic acids, catalysts with bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective in promoting the catalytic cycle.

Protocol for Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic acid with 3-Bromopyridine[3]
  • Reaction Setup: A mixture of 3-bromopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ (2.5 mmol) was prepared in a reaction vessel.

  • Solvent Addition: 1,4-Dioxane (2 mL) and water (1 mL) were added to the mixture.

  • Reaction: The reaction mixture was heated at 100 °C for 8-10 hours.

  • Work-up and Purification: The reaction mixture was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated. The crude product was purified by column chromatography to afford the desired product in 92% yield.

Performance Analysis and Comparison

Based on the available data for analogous compounds, This compound is anticipated to be a competent coupling partner in Suzuki-Miyaura reactions.

  • Comparison with 3-Pyridylboronic acid: The phenoxy group at the 5-position is expected to have a modest electronic influence. The oxygen atom's ability to donate electron density may slightly enhance the nucleophilicity of the boronic acid compared to the unsubstituted parent compound, potentially leading to comparable or slightly improved yields under similar conditions. The steric bulk of the phenoxy group is located away from the reactive boronic acid moiety and is therefore unlikely to significantly hinder the transmetalation step.

  • Comparison with 4-Methoxyphenylboronic acid: 4-Methoxyphenylboronic acid is a highly reactive arylboronic acid due to the strong electron-donating nature of the methoxy group, which significantly enhances the rate of transmetalation. It is expected that this compound will exhibit lower reactivity compared to this benchmark, likely requiring longer reaction times or slightly higher catalyst loadings to achieve comparable yields.

Strategic Selection of Boronic Acids

The choice of boronic acid is a strategic decision in synthesis design, balancing reactivity, stability, and the desired structural features of the final product.

Boronic_Acid_Selection Start Define Target Biaryl Structure A Assess Electronic Requirements of Aryl Halide Start->A C1 Electron-Rich Boronic Acid (e.g., 4-Methoxyphenylboronic acid) A->C1 Electron-Poor Halide C2 Electron-Neutral/Deficient Boronic Acid (e.g., 3-Pyridylboronic acid) A->C2 Electron-Rich Halide C3 Specialty Boronic Acid (e.g., this compound) A->C3 Specific Heteroaryl Moiety Needed B Consider Steric Hindrance around Coupling Sites D Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent) B->D Low Hindrance B->D High Hindrance (Requires Bulky Ligand) C1->B C2->B C3->B

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a cornerstone in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, (5-Phenoxypyridin-3-yl)boronic acid is an invaluable reagent for researchers in drug development. However, its utility in the lab is matched by the critical importance of its proper handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation. Our commitment is to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety and environmental stewardship.

Part 1: Core Principles of Disposal and Hazard Assessment

Before any disposal protocol is initiated, it is essential to understand the inherent hazards of the compound and the guiding principles for its waste management. While comprehensive toxicological data for this compound is not extensively published, we can infer its hazard profile from analogous structures like phenylboronic acid and pyridine derivatives.

1.1. Toxicological and Environmental Profile:

  • Human Health: Similar boronic acids are classified as harmful if swallowed and can cause skin and eye irritation.[1][2] Inhalation of the fine, dusty powder can lead to respiratory tract irritation.[1][3] The pyridine moiety suggests that upon combustion, toxic nitrogen oxides (NOx) can be generated.[4]

  • Environmental Impact: Boron compounds can be harmful to aquatic life, and their accumulation in soil and water can disrupt ecosystems.[1][5] Pyridine-based compounds are also subject to environmental regulations due to their potential persistence and impact.[6] Therefore, direct release into the environment via drains or standard refuse is strictly prohibited.[1][7]

1.2. The Cardinal Rule of Disposal:

All waste containing this compound, whether in solid form, dissolved in a solvent, or as a residue in a container, must be treated as hazardous chemical waste .[8] The primary disposal route is through a licensed and approved waste disposal facility, typically coordinated by your institution's Environmental Health & Safety (EHS) department.[2][4][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

Part 2: Pre-Disposal Safety and Waste Segregation

Proper disposal begins with safe handling and meticulous segregation at the point of generation. This prevents accidental exposure and cross-contamination, ensuring the waste can be managed safely by disposal personnel.

2.1. Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. The following table summarizes the required equipment when handling this compound for disposal.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.[3]Protects eyes from contact with dust particles or splashes of solutions containing the compound.
Hand Protection Nitrile or other chemically resistant gloves.[2]Prevents skin contact and absorption. Gloves should be inspected before use and disposed of as contaminated waste after handling.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a fume hood or glove box.[4][11]This compound is a fine powder; a respirator minimizes the risk of inhaling dust which can cause respiratory irritation.[1]

2.2. Waste Segregation and Containment:

Segregating waste streams is not merely a matter of good housekeeping; it is a critical safety measure to prevent dangerous chemical reactions.[5][12]

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • No Mixing: Do not mix boronic acid waste with other chemical waste streams, especially strong acids or oxidizing agents, unless explicitly permitted by your EHS office.[5][10]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly list the chemical name: "this compound" and any solvents present.

  • Secure Containment: Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[8][13]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different forms of waste generated from the use of this compound.

Protocol A: Disposal of Solid Waste

(e.g., expired reagent, contaminated weigh paper, gloves, spatulas)

  • Work in a Ventilated Area: Conduct all transfers of solid waste inside a certified chemical fume hood to minimize inhalation risk.[14]

  • Collect Waste: Carefully place all solid waste, including contaminated consumables like gloves and weigh boats, into your designated solid hazardous waste container.

  • Avoid Dust Generation: Use gentle movements to avoid creating airborne dust.[11]

  • Seal and Label: Securely close the container lid. Ensure the label is accurate and complete.

  • Store Safely: Place the sealed container in your lab's designated satellite accumulation area.

  • Schedule Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Protocol B: Disposal of Liquid Waste

(e.g., reaction mixtures, solutions, solvent rinses)

  • Use a Compatible Container: Collect all liquid waste in a chemically compatible container (e.g., a high-density polyethylene or glass bottle) that can be securely sealed.[13] Do not use metal containers.

  • Transfer Carefully: Use a funnel to pour liquid waste into the container to prevent spills on the exterior.[13]

  • Maintain Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

  • Segregate Solvents: If possible, maintain separate waste streams for halogenated and non-halogenated solvents, as disposal methods and costs can differ.[12] Clearly list all solvent components and the boronic acid on the label.

  • Seal, Label, and Store: Tightly cap the container, ensure it is properly labeled, and move it to the satellite accumulation area.

  • Schedule Pickup: Arrange for disposal through your EHS office.

Protocol C: Decontamination of Empty Containers

Original reagent bottles are not truly "empty" and must be handled as hazardous waste until properly decontaminated.[2][9]

  • Triple Rinse Procedure:

    • In a fume hood, add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container.

    • Securely cap and shake the container to rinse all interior surfaces.

    • Pour the solvent rinse (now considered hazardous waste) into your designated liquid waste container (Protocol B).

    • Repeat this rinsing process two more times.

  • Container Disposal: After triple rinsing, deface or remove the original label. The container can now be disposed of according to your institution's policy for decontaminated glassware or plastic.

Part 4: Emergency Procedures

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material or a damp paper towel to prevent dust from becoming airborne.[3][11]

    • Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as solid hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][14] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 Workflow for this compound Disposal cluster_1 Waste Characterization cluster_2 Disposal Protocol cluster_3 Workflow for this compound Disposal WasteGen Waste Generated Containing This compound Solid Solid Waste (Reagent, Contaminated PPE, Weigh Paper) WasteGen->Solid Liquid Liquid Waste (Solutions, Rinsate, Reaction Mixtures) WasteGen->Liquid Container Empty Reagent Container WasteGen->Container SolidProto Protocol A: Collect in Labeled Solid Hazardous Waste Container Solid->SolidProto LiquidProto Protocol B: Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidProto ContainerProto Protocol C: Triple Rinse with Solvent Container->ContainerProto FinalDisp Store Sealed Container in Satellite Accumulation Area SolidProto->FinalDisp LiquidProto->FinalDisp Rinsate Collect Rinsate into Liquid Waste Container ContainerProto->Rinsate Generates Rinsate->LiquidProto EHS Arrange Pickup by EHS or Licensed Waste Contractor FinalDisp->EHS

Caption: Disposal decision workflow for this compound waste.

References

A Comprehensive Guide to the Safe Handling of (5-Phenoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (5-Phenoxypyridin-3-yl)boronic acid (CAS No. 850991-33-2). The protocols outlined herein are designed to ensure user safety through a deep understanding of the compound's potential hazards and the implementation of rigorous handling, storage, and disposal procedures. By moving beyond a simple checklist and explaining the rationale behind each safety measure, we aim to foster a culture of proactive safety and build your trust as a preferred source for laboratory and chemical handling information.

While specific toxicological data for this compound is limited, the general class of aryl boronic acids requires careful handling. These compounds are often irritants and can be harmful if ingested or inhaled.[1][2][3][4] Therefore, a conservative approach to safety, treating the compound with the respect due to a potentially hazardous substance, is mandatory.

Immediate Safety and Personal Protective Equipment (PPE)

Your first line of defense is a combination of appropriate engineering controls and a comprehensive suite of personal protective equipment. The causality is simple: create barriers to prevent the chemical from coming into contact with your body.

Engineering Controls:

  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is the primary method to minimize inhalation exposure.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][7]

Personal Protective Equipment (PPE) Summary:

The selection of PPE is not arbitrary; each component is chosen to protect against a specific route of exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is recommended for splash hazards.[5][8][9]Protects eyes from irritation or serious damage caused by airborne dust particles or accidental splashes of solutions.[2][4][8][9]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][8][9]Prevents skin contact, which can cause irritation.[2][3][4] Gloves must be inspected before use and changed immediately if contaminated. Proper glove removal technique is critical to avoid cross-contamination.[8]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[8][9]Protects skin from accidental spills and contact.[8][10]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[8][9][11]Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[1][2][9] Engineering controls like fume hoods are the primary defense, with respirators providing an additional layer of protection.[9]

Operational Plan: A Step-by-Step Handling Protocol

A disciplined, sequential approach to handling ensures that safety measures are in place before, during, and after the experimental work. The following workflow is designed as a self-validating system to minimize risk at every stage.

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Verify fume hood function. Ensure work area is clean. prep_sds Review Safety Data Sheet for boronic acids. prep_area->prep_sds prep_ppe Inspect and don all required PPE (Table 1). handle_transfer Carefully weigh/transfer solid in fume hood to avoid dust. prep_ppe->handle_transfer Proceed to Handling prep_sds->prep_ppe handle_dissolve Add solvent slowly. Handle solutions with care. handle_transfer->handle_dissolve handle_reaction Keep containers closed when not in use. handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces and equipment. handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate all waste (solid, liquid, PPE) into labeled hazardous waste containers. cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly. Wash hands thoroughly. cleanup_waste->cleanup_ppe

Caption: Safe handling workflow for this compound.

Detailed Steps:

  • Preparation:

    • Before bringing the chemical into the workspace, ensure your fume hood is operational and the work area is free of clutter.[5][8]

    • Review the safety data sheets for similar boronic acids to stay informed of the potential hazards.[10]

    • Don all required PPE as detailed in the table above. Pay close attention to the fit and condition of your equipment.[8]

  • Handling the Compound:

    • When weighing and transferring the solid, use a spatula and perform these actions deep within the fume hood to contain any dust.[8] Avoid any actions that could generate airborne particles.[1][12]

    • Keep the container tightly closed when not in use.[1][8][12]

    • Practice good laboratory hygiene: wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the laboratory.[5][7]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Ventilate the area.

    • Contain the spill. For a solid, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[1][5][11] Avoid raising dust.[1][5] For a liquid, use an inert absorbent material like vermiculite or sand.[5]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]

    • Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous waste.[5][8] This is a critical step in protecting both the environment and public health.

  • Waste Segregation: Do not mix boronic acid waste with other waste streams.[6] Collect all contaminated materials—including excess solid, solutions, contaminated gloves, and weighing papers—in a designated, sealed, and clearly labeled hazardous waste container.[6][13]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[6]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.[13][14] Never dispose of boronic acids down the drain unless explicitly permitted by local regulations for small, neutralized quantities of simple inorganic borates, which is not the case for this complex organic compound.[13][14]

By adhering to these detailed protocols, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenoxypyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Phenoxypyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.